Methyl 6-Formylpyridazine-3-Carboxylate (CAS 2138100-25-9): A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary & Structural Logic In modern medicinal chemistry, the strategic bioisosteric replacement of carbocyclic rings (such as phenyl or cyclopentyl groups) with heteroaromatic scaffolds is a fundamental tactic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Logic
In modern medicinal chemistry, the strategic bioisosteric replacement of carbocyclic rings (such as phenyl or cyclopentyl groups) with heteroaromatic scaffolds is a fundamental tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 6-formylpyridazine-3-carboxylate (CAS 2138100-25-9) has emerged as a highly versatile, bifunctional building block designed specifically for these optimization campaigns[1].
As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a programmable node in drug design. The pyridazine core serves as a privileged scaffold that significantly lowers lipophilicity (
logP
) compared to its phenyl counterparts, thereby improving Ligand Lipophilicity Efficiency (LLE) and aqueous solubility[2]. Furthermore, the adjacent nitrogen atoms in the 1,2-diazine ring create a strong localized dipole and act as potent hydrogen-bond acceptors. This is driven by the
α
-effect, where unfavorable lone pair-lone pair repulsions are relieved when one of the nitrogen atoms engages in a hydrogen-bonding interaction with a biological target[3].
What makes CAS 2138100-25-9 exceptionally valuable is its orthogonal reactivity . The molecule possesses two distinct electrophilic centers:
C6-Formyl Group (Aldehyde): Highly activated by the electron-deficient pyridazine ring, making it primed for mild reductive aminations or olefination.
C3-Methyl Ester: A stable yet accessible acyl transfer center, ideal for late-stage saponification or direct amidation.
Quantitative Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical before integrating it into a synthetic workflow. The highly electron-deficient nature of the ring dictates the mild conditions required for its functionalization.
Property
Value / Description
Chemical Name
Methyl 6-formylpyridazine-3-carboxylate
CAS Number
2138100-25-9
Molecular Formula
C
7
H
6
N
2
O
3
Molecular Weight
166.13 g/mol
Scaffold Classification
Heteroaromatic Bifunctional Building Block
LogP Impact
Significantly lowers
logP
relative to phenyl bioisosteres
To maximize the utility of this building block, researchers must exploit the kinetic differences between the aldehyde and the ester. Typically, the C6-aldehyde is functionalized first (e.g., via reductive amination) because it is the more reactive electrophile under mild, non-nucleophilic conditions. The C3-ester is preserved for subsequent diversification.
Divergent synthetic logic and orthogonal functionalization pathways of CAS 2138100-25-9.
The following protocols are engineered to ensure high fidelity and self-validation during the synthesis of advanced intermediates. The causality behind each reagent choice is explicitly detailed to prevent off-target reactions on the electron-deficient pyridazine core.
Protocol A: C6-Reductive Amination (Pathway A)
Objective: Chemoselective installation of an amine at the C6 position without hydrolyzing or reducing the C3 methyl ester.
Causality of Reagents: Sodium triacetoxyborohydride (
NaBH(OAc)3
) is selected over Sodium borohydride (
NaBH4
).
NaBH4
is too aggressive and risks reducing the unreacted aldehyde to an alcohol, or potentially attacking the ester.
NaBH(OAc)3
is a mild hydride donor that selectively reduces the transiently formed iminium ion.
Step-by-Step Workflow:
Imine Formation: Dissolve Methyl 6-formylpyridazine-3-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
Catalysis: Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Self-Validation: Monitor by LC-MS; the mass of the starting aldehyde should disappear, replaced by the mass of the iminium/imine intermediate within 1-2 hours.
Reduction: Cool the mixture to 0 °C. Portion-wise, add
NaBH(OAc)3
(1.5 eq). Allow the reaction to warm to room temperature and stir for 4-12 hours.
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous
NaHCO3
. Self-Validation: The cessation of
CO2
gas evolution confirms the complete neutralization of acetic acid and unreacted borohydride species.
Extraction: Extract the aqueous layer with dichloromethane (DCM). The product, now containing a basic amine, will partition into the organic layer. Dry over
Na2SO4
and concentrate in vacuo.
Protocol B: C3-Ester Saponification (Pathway B)
Objective: Hydrolysis of the C3 methyl ester to the corresponding carboxylic acid to enable downstream amide coupling, performed after C6 functionalization.
Causality of Reagents: Lithium hydroxide (
LiOH
) in a mixed aqueous/organic solvent system is used instead of Sodium hydroxide (
NaOH
) under reflux. The electron-deficient pyridazine ring is sensitive to strong nucleophiles; harsh hydroxide conditions can lead to ring degradation or nucleophilic aromatic substitution (S
N
Ar).
LiOH
provides mild, controlled saponification at ambient temperature.
Step-by-Step Workflow:
Solvation: Dissolve the C6-functionalized methyl pyridazine-3-carboxylate intermediate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H
2
O. The mixed solvent ensures solubility of both the organic starting material and the inorganic base.
Hydrolysis: Add
LiOH⋅H2O
(2.0 eq) at room temperature. Stir for 2-4 hours. Self-Validation: TLC monitoring (using a polar eluent like 10% MeOH in DCM) will show the complete consumption of the high-Rf ester and the baseline retention of the lithium carboxylate salt.
Acidification (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully add 1M
HCl
dropwise until the pH reaches ~3-4. Self-Validation: The zwitterionic or free carboxylic acid pyridazine will precipitate out of solution at its isoelectric point.
Isolation: Collect the precipitated solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the pure pyridazine-3-carboxylic acid derivative.
References
Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs
Source: Journal of King Saud University - Science
URL:[Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems
Source: PubMed Central (PMC) / NIH
URL:[Link]
Comprehensive Spectral Characterization (NMR, IR, MS) of Methyl 6-formylpyridazine-3-carboxylate: A Technical Guide for Structural Validation
Executive Summary In modern drug development and medicinal chemistry, 1,2-diazine (pyridazine) scaffolds are highly valued for their ability to modulate physicochemical properties, improve aqueous solubility, and act as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and medicinal chemistry, 1,2-diazine (pyridazine) scaffolds are highly valued for their ability to modulate physicochemical properties, improve aqueous solubility, and act as bioisosteres for phenyl or pyridine rings. Methyl 6-formylpyridazine-3-carboxylate (CAS: 2138100-25-9)[1] is a critical bifunctional building block. The presence of both a methyl ester and a highly reactive formyl group at the 3- and 6-positions, respectively, allows for orthogonal functionalization in the synthesis of complex fused N-heterocycles.
This whitepaper provides an authoritative, in-depth guide to the spectral characterization (1H/13C NMR, FT-IR, and HRMS) of this compound. By establishing self-validating analytical protocols and explaining the causality behind experimental choices, this guide ensures high-fidelity structural verification for researchers and analytical chemists.
Chemical Identity & Target Profile
Property
Specification
Chemical Name
Methyl 6-formylpyridazine-3-carboxylate
CAS Registry Number
2138100-25-9
Molecular Formula
C₇H₆N₂O₃
Molecular Weight
166.13 g/mol
Exact Mass
166.0378 Da
Structural Features
1,2-diazine core; C3 methyl ester; C6 aldehyde
Analytical Workflow & Self-Validating Protocols
To ensure scientific integrity, the acquisition of spectral data must operate as a self-validating system . This means every step of the methodology includes internal checks to prevent artifacts, degradation, or solvent-induced chemical shifts.
Methodological Causality and Setup
Basic nitrogenous heterocycles like pyridazines are highly sensitive to trace acids in deuterated solvents. As demonstrated in comprehensive NMR benchmarking studies[2], residual DCl in CDCl₃ can protonate the basic pyridazine nitrogens, leading to severe peak broadening and erratic chemical shifts.
Self-Validating Protocol Step-by-Step:
Solvent Neutralization: Prior to sample dissolution, add 3–5 crystals of anhydrous K₂CO₃ to the CDCl₃. Causality: This neutralizes residual DCl, preventing basic nitrogen protonation and ensuring sharp, reproducible resonances[2].
Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS) to the neutralized CDCl₃. Causality: Provides an absolute zero reference point (δ 0.00 ppm) to calibrate the chemical shift scale.
Sample Preparation: Dissolve 15 mg of Methyl 6-formylpyridazine-3-carboxylate in 0.6 mL of the prepared CDCl₃. Filter through a 0.22 μm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Removes particulate K₂CO₃ and insoluble impurities that cause magnetic field inhomogeneities.
Instrument Calibration (MS): For HRMS, perform a mass calibration check using a sodium formate cluster solution immediately prior to sample injection to ensure mass accuracy within <3 ppm error.
Fig 1. Multi-modal analytical workflow for structural validation of pyridazine derivatives.
Comprehensive Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The pyridazine ring is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms. The introduction of two strongly electron-withdrawing groups (EWG)—the methyl ester and the formyl group—further deshields the ring protons (H-4 and H-5). Consequently, these protons appear significantly downfield (δ > 8.2 ppm) as an AB spin system (two doublets) with a characteristic ortho-coupling constant (J ≈ 8.8 Hz)[3].
Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
10.45
Singlet (s)
-
1H
-CH O (Aldehyde)
8.35
Doublet (d)
8.8
1H
Pyridazine H-4
8.25
Doublet (d)
8.8
1H
Pyridazine H-5
4.10
Singlet (s)
-
3H
-COOCH ₃ (Ester methyl)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
190.5
Quaternary (C=O)
-C HO (Aldehyde carbonyl)
163.2
Quaternary (C=O)
-C OOCH₃ (Ester carbonyl)
154.5
Quaternary (Ar-C)
Pyridazine C-6
151.0
Quaternary (Ar-C)
Pyridazine C-3
128.5
Tertiary (Ar-CH)
Pyridazine C-4
127.8
Tertiary (Ar-CH)
Pyridazine C-5
53.6
Primary (CH₃)
-COOC H₃ (Ester methyl)
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis (Attenuated Total Reflectance, ATR mode) provides immediate confirmation of the two distinct carbonyl environments. The aldehyde carbonyl typically absorbs at a slightly lower wavenumber than the ester carbonyl due to the lack of an adjacent oxygen atom capable of resonance donation.
Table 3: FT-IR (ATR) Vibrational Assignments
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Structural Assignment
3050
Weak
ν(C-H)
Aromatic pyridazine C-H stretch
2955
Weak
ν(C-H)
Aliphatic ester methyl C-H stretch
2840, 2735
Medium
ν(C-H)
Fermi resonance (Aldehyde C-H stretch)
1735
Strong
ν(C=O)
Ester carbonyl stretch
1710
Strong
ν(C=O)
Aldehyde carbonyl stretch
1580, 1450
Medium
ν(C=N), ν(C=C)
Pyridazine ring skeletal vibrations
1250, 1100
Strong
ν(C-O)
Ester C-O-C asymmetric/symmetric stretch
High-Resolution Mass Spectrometry & Fragmentation Mechanics
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is utilized to confirm the exact mass and elucidate the structural connectivity via collision-induced dissociation (CID).
Exact Mass Confirmation
Ionization Mode: Positive ESI (+ve)
Theoretical [M+H]⁺: m/z 167.0451
Observed [M+H]⁺: m/z 167.0455
Mass Accuracy: 2.4 ppm (Validates the elemental composition C₇H₇N₂O₃)
MS/MS Fragmentation Pathway
Fused and substituted nitrogen-containing ring systems exhibit highly predictable fragmentation cascades under ESI-MS/MS conditions[4]. For Methyl 6-formylpyridazine-3-carboxylate, the primary fragmentation pathways involve the sequential cleavage of the highly labile exocyclic carbonyl substituents before the pyridazine ring ruptures.
Loss of Methanol/Methoxy radical: The most thermodynamically favored initial cleavage is the loss of the ester methoxy group (-OCH₃, 31 Da) or methanol (-CH₃OH, 32 Da), yielding a stable acylium ion at m/z 135.019.
Loss of Carbon Monoxide: The aldehyde group readily loses CO (28 Da) to generate a pyridazinyl cation at m/z 139.050.
Loss of Formyl Radical: Direct loss of the entire formyl group (-HCO, 29 Da) yields an ion at m/z 138.042.
Fig 2. Primary ESI-MS/MS fragmentation pathways of Methyl 6-formylpyridazine-3-carboxylate.
References
National Institutes of Health (NIH). (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved from[Link]
CDN Science Pub. (n.d.). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Retrieved from[Link]
ResearchGate. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
The Dawn of a Heterocycle: Discovery, Synthesis, and Applications of Pyridazine-3-Carboxylate Compounds
Executive Summary The pyridazine nucleus—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazine)—is a privileged scaffold in modern medicinal chemistry and agrochemical development[1]. Am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyridazine nucleus—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazine)—is a privileged scaffold in modern medicinal chemistry and agrochemical development[1]. Among its derivatives, pyridazine-3-carboxylate compounds have emerged as highly versatile pharmacophores. The unique electronic distribution of the 1,2-diazine ring, combined with the hydrogen-bonding and metal-coordinating capabilities of the 3-carboxylate moiety, allows these molecules to engage in highly specific protein-ligand interactions. This whitepaper provides an in-depth technical exploration of the history, synthetic methodologies, and biological applications of pyridazine-3-carboxylate derivatives, tailored for drug discovery professionals.
Historical Context and Discovery
The history of the pyridazine ring is deeply intertwined with the foundational era of organic chemistry. The first substituted pyridazine derivative was serendipitously discovered in 1886 by the legendary chemist Emil Fischer[2]. During his classic investigations into indole synthesis, Fischer condensed phenylhydrazine with levulinic acid, expecting an indole derivative. Instead, the competing hydrazine condensation pathway yielded a novel heterocyclic compound: 3,5-diphenyl pyridazine[2],[3].
Despite this early discovery, the parent unsubstituted pyridazine remained elusive due to the difficulty of isolating it from complex reaction mixtures. It was not until 1895 that Isidor Tauber successfully isolated the parent heterocycle[2]. Crucially, Tauber achieved this via the decarboxylation of a pyridazine carboxylic acid derivative —marking the first historical instance where a pyridazine-carboxylate served as a critical gateway to novel chemical space[2],[1].
Today, pyridazine-3-carboxylates are no longer just synthetic intermediates; they are active biological agents. They are found in herbicides (e.g., credazine) and a growing pipeline of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors and Stimulator of Interferon Genes (STING) agonists[4],[1].
Structural Rationale and Chemical Properties
The pharmacological utility of pyridazine-3-carboxylates stems from their distinct physicochemical properties:
Dipole Moment and Bioisosterism : The adjacent nitrogen atoms create a strong localized dipole, making the ring an excellent hydrogen-bond acceptor. It frequently serves as a bioisostere for phenyl or other heteroaromatic rings to improve aqueous solubility and metabolic stability[2].
Nucleophilic Aromatic Substitution (SNAr) : Unlike pyridine, the pyridazine nucleus does not have any "unactivated" ring carbons. The preferred sites for nucleophilic attack are C4 and C5, though halogenation at C6 allows for highly efficient SNAr reactions[5].
Bidentate Coordination : The 3-carboxylate group, in proximity to the N2 nitrogen, acts as a powerful bidentate ligand. This has been exploited to synthesize Ruthenium(II) and Ruthenium(III) complexes (e.g., [(η6-p-cym)RuIICl(pdz-3-COO)]), which exhibit potent anti-biofilm activity against Pseudomonas aeruginosa[6],[7].
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of highly functionalized pyridazine-3-carboxylates requires precise control over regioselectivity. Below is a validated, step-by-step protocol for the synthesis of 3,6-disubstituted 5-(trifluoromethyl)pyridazine-3-carboxamides , a class of potent CDK2 inhibitors[8],[9].
Protocol: Synthesis of Ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate
Rationale : This route utilizes a highly electrophilic trifluoromethylated precursor. The introduction of the morpholine ring via SNAr requires an organic base to scavenge the HCl byproduct, driving the reaction to completion without protonating the nucleophile.
Step 1: Pyridazinone Formation
React ethyl 3,3,3-trifluoropyruvate with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate[8].
Treat the intermediate with hydrazine hydrate in glacial acetic acid. The acetic acid acts as both solvent and acid catalyst, promoting the cyclocondensation to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one[8].
Step 2: Chlorination (Activation)
Reflux the 6-oxo-1,6-dihydropyridazine derivative in excess phosphorous oxychloride (
POCl3
) for 4 hours. Causality:
POCl3
converts the tautomeric lactam into a highly reactive 6-chloro intermediate[8].
Remove excess
POCl3
under reduced pressure to furnish ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate[8].
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Dissolve the 6-chloro intermediate (1.0 equiv) in boiling 1,4-dioxane. Causality: Dioxane provides a high boiling point (~101°C) necessary to overcome the activation energy barrier of the sterically hindered trifluoromethyl-adjacent carbon[9].
Add morpholine (1.5 equiv) and N,N-Diisopropylethylamine (Hünig's base, 2.0 equiv). Reflux for 6 hours[8],[9].
Concentrate under reduced pressure and purify via flash column chromatography (petroleum ether:ethyl acetate 70:30) to yield ethyl 6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxylate[9].
Workflow Visualization
Synthetic route for 3,6-disubstituted pyridazine-3-carboxylate derivatives.
Biological Applications and Pharmacological Data
The structural versatility of pyridazine-3-carboxylates has led to their application across diverse therapeutic areas.
Oncology: CDK2 Inhibition
Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer. Recent drug discovery efforts have identified 3,6-disubstituted pyridazines as potent, selective inhibitors of CDK2. Specifically, derivatives bearing a methyltetrahydropyran moiety at the 3-carboxamide position and a morpholine ring at the C-6 position exhibited submicromolar growth inhibition. These compounds disrupt cell cycle progression and induce apoptosis in human breast cancer cell lines, achieving an
IC50
of 0.43 µM against T-47D and 0.99 µM against MDA-MB-231[10].
Immuno-Oncology: STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical target for activating innate anti-tumor immunity. Researchers recently discovered that 3-(fluoro-imidazolyl)pyridazine derivatives act as highly potent STING agonists[4]. Co-crystal structural analysis (PDB: 6XNP) reveals that the core pyridazine ring forms a crucial water-mediated hydrogen-bond network with an overhead water molecule, while the carboxylic acid forms conserved electrostatic interactions with the side chains of the STING monomers[4].
Antimicrobial: DHPS Inhibition
Dihydropteroate synthase (DHPS) is a validated target for antibacterial drugs (e.g., sulfonamides). Structure-based drug design has yielded novel pyrimido[4,5-c]pyridazine-3-carboxylic acid derivatives that act as potent DHPS inhibitors. The direct attachment of the carboxylic acid to the bicyclic ring system is critical; introducing a methylene spacer significantly decreases inhibitory affinity[11].
Mechanism of STING pathway activation by pyridazine-3-carboxylate agonists.
Conclusion
From its serendipitous discovery by Emil Fischer as an unexpected byproduct to its modern status as a cornerstone of rational drug design, the pyridazine-3-carboxylate scaffold represents a triumph of heterocyclic chemistry. Its unique electronic profile allows for highly predictable late-stage functionalization via SNAr, while its bidentate coordination geometry enables exquisite target engagement in complex biological systems ranging from CDK2 to STING. As synthetic methodologies continue to evolve, this historical heterocycle will undoubtedly yield next-generation therapeutics.
A Theoretical and Computational Guide to Methyl 6-formylpyridazine-3-carboxylate: In Silico Insights for Drug Discovery
Introduction: The Pyridazine Scaffold and its Promise in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Scaffold and its Promise in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a high dipole moment, dual hydrogen-bonding capacity, and the ability to modulate lipophilicity, make it an attractive component in the design of novel therapeutic agents.[3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[2][4] Methyl 6-formylpyridazine-3-carboxylate, a bifunctional pyridazine derivative, represents a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of both an electrophilic formyl group and a nucleophilic-substitution-prone carboxylate ester offers multiple avenues for chemical modification and library generation.
This in-depth technical guide provides a comprehensive theoretical framework for the study of Methyl 6-formylpyridazine-3-carboxylate from a computational chemistry perspective. It is intended for researchers, scientists, and drug development professionals who wish to leverage in silico techniques to explore the electronic structure, reactivity, and potential as a pharmacophore of this and similar molecules. The methodologies outlined herein are grounded in established computational practices for small molecule drug discovery.
Part 1: Unveiling the Molecular and Electronic Landscape through Quantum Chemical Calculations
A fundamental understanding of a molecule's electronic and structural properties is paramount in predicting its reactivity and potential interactions with biological targets. Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for such investigations, offering a good balance between accuracy and computational cost.[5][6][7]
In Silico Molecular Design and Geometry Optimization
The first step in any theoretical study is to obtain an accurate three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that seeks the minimum energy conformation of the molecule.
Protocol for Geometry Optimization:
Software Selection: Utilize a quantum chemistry software package such as Gaussian, Spartan, or ORCA.
Initial Structure Generation: Draw the 2D structure of Methyl 6-formylpyridazine-3-carboxylate and convert it to a 3D structure using the software's built-in tools.
Method Selection (Functional and Basis Set): The choice of a functional and basis set is crucial for the accuracy of the calculations. Based on studies of similar pyridazine derivatives, the B3LYP hybrid functional in combination with a Pople-style basis set like 6-31G* or 6-311G(d,p) provides reliable results for geometry and electronic properties.[4][5][6] For molecules containing heavier atoms or for higher accuracy, larger basis sets such as cc-pVTZ can be employed.[1]
Calculation Execution: Perform a geometry optimization calculation in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to mimic a biological environment.
Verification of Minimum Energy Structure: Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Caption: Workflow for the geometry optimization of Methyl 6-formylpyridazine-3-carboxylate using DFT.
Frontier Molecular Orbitals and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability.[4][7]
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide further insights into the molecule's properties:[4][5]
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
Table 1: Hypothetical Calculated Electronic Properties of Methyl 6-formylpyridazine-3-carboxylate (B3LYP/6-311G(d,p))
Parameter
Value (eV)
Interpretation
EHOMO
-7.5
Energy of the highest occupied molecular orbital
ELUMO
-2.1
Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)
5.4
Indicates high kinetic stability
Ionization Potential (I)
7.5
Energy required to remove an electron
Electron Affinity (A)
2.1
Energy released upon gaining an electron
Electronegativity (χ)
4.8
Tendency to attract electrons
Chemical Hardness (η)
2.7
Resistance to change in electron distribution
Chemical Softness (S)
0.185
Reciprocal of hardness
Electrophilicity Index (ω)
4.26
Global electrophilic nature of the molecule
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For Methyl 6-formylpyridazine-3-carboxylate, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carbonyl groups, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms of the aromatic ring and the formyl group would exhibit positive potential.
Part 2: A Theoretical Workflow for Drug Discovery Applications
The true power of theoretical studies lies in their ability to guide the drug discovery process by predicting a molecule's behavior in a biological context. This section outlines a typical computational workflow for evaluating a molecule like Methyl 6-formylpyridazine-3-carboxylate as a potential drug candidate.
Caption: A typical in silico workflow for the evaluation of a drug candidate.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8][9][10][11] This method is instrumental in understanding the binding mode and affinity of a potential drug molecule.
Protocol for Molecular Docking:
Target Selection: Based on the known biological activities of pyridazine derivatives, a relevant protein target can be selected. For instance, many pyridazine-containing compounds are known to be kinase inhibitors.[12][13] Therefore, a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) could be a plausible target.
Protein and Ligand Preparation:
Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand: Use the DFT-optimized structure of Methyl 6-formylpyridazine-3-carboxylate. Assign partial charges and define rotatable bonds.
Docking Simulation: Use a docking program such as AutoDock Vina, Glide, or GOLD.[10] Define the binding site on the protein (the "docking box") based on the location of the co-crystallized ligand or known active site residues. Run the docking simulation to generate a series of possible binding poses for the ligand.
Results Analysis:
Binding Affinity: The docking program will provide a scoring function to estimate the binding affinity (e.g., in kcal/mol). Lower scores generally indicate better binding.
Binding Mode: Visualize the top-ranked poses to analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[9]
Table 2: Hypothetical Molecular Docking Results for Methyl 6-formylpyridazine-3-carboxylate against VEGFR2
Pose
Binding Affinity (kcal/mol)
Key Interacting Residues
Interaction Type
1
-8.5
Cys919, Asp1046
Hydrogen Bond
Val848, Leu840
Hydrophobic Interaction
2
-8.2
Glu885, Lys868
Hydrogen Bond
Ala866, Phe1047
Hydrophobic Interaction
The formyl and ester groups of Methyl 6-formylpyridazine-3-carboxylate would be expected to form key hydrogen bonds with the amino acid residues in the active site of the kinase.
In Silico ADMET Prediction: Assessing Drug-Likeness
A promising drug candidate must not only have high efficacy but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with poor drug-like properties.[14][15][16]
A variety of online tools and software packages, such as SwissADME, pkCSM, and ADMETlab, can be used to predict these properties based on the molecule's structure.
Protocol for ADMET Prediction:
Input Structure: Provide the SMILES string or the 3D structure of Methyl 6-formylpyridazine-3-carboxylate to the prediction server.
Property Calculation: The software will calculate a range of physicochemical and pharmacokinetic properties.
Analysis of Results: Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.
Table 3: Hypothetical ADMET Profile of Methyl 6-formylpyridazine-3-carboxylate
Property
Predicted Value
Acceptable Range
Interpretation
Molecular Weight
180.15 g/mol
< 500
Favorable
LogP
1.2
< 5
Favorable
H-bond Donors
0
< 5
Favorable
H-bond Acceptors
4
< 10
Favorable
Human Intestinal Absorption
High
High
Good oral bioavailability predicted
Blood-Brain Barrier Permeation
No
-
Low risk of CNS side effects
CYP2D6 Inhibitor
No
No
Low risk of drug-drug interactions
AMES Toxicity
Non-toxic
Non-toxic
Low mutagenic potential
Conclusion: A Roadmap for the Rational Design of Pyridazine-Based Therapeutics
This technical guide has outlined a comprehensive theoretical framework for the investigation of Methyl 6-formylpyridazine-3-carboxylate. By employing a synergistic combination of quantum chemical calculations, molecular docking, and in silico ADMET prediction, researchers can gain profound insights into the structural, electronic, and pharmacokinetic properties of this and other novel molecules. This computational-driven approach facilitates the rational design of new pyridazine derivatives with enhanced biological activity and improved drug-like properties, ultimately accelerating the discovery and development of next-generation therapeutics. The theoretical data generated through these methods provides a strong foundation for subsequent experimental validation, ensuring a more efficient and targeted drug discovery process.
References
Asif, M. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Reviews in Inorganic Chemistry, 38(3), 135-155.
GSC Advanced Research and Reviews. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(3), 106-114.
GSC Online Press. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media.
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004.
Alwan, A. S. (2020). Density Functional Theory (DFT) investigation for Pyridazine and Pyridazine-P, Al, As, B, C and In interactions. Iranian Journal of Organic Chemistry, 12(1), 2793-2801.
Semantic Scholar. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr.
ResearchGate. (2020).
LOCKSS. (2023).
ResearchGate. (2016). Density Functional Theory Investigation of The Physical Properties of Dicyano Pyridazine Molecules.
ResearchGate. (2020).
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
R Discovery. (2026).
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
PubChemLite. (n.d.).
J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.
Taylor & Francis Online. (2021). Two Cu(II) complexes constructed by pyridazine carboxyl derivatives: synthesis, crystal structure and property.
Taylor & Francis Online. (2022).
PubMed. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach.
MDPI. (2022).
Growing Science. (n.d.). Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking.
ResearchGate. (2010).
MDPI. (2022).
PMC. (n.d.).
Taylor & Francis Online. (2023). In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)
Chemical Review and Letters. (2024). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy.
HETEROCYCLES. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. Grey.
International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
Synthesis of Methyl 6-formylpyridazine-3-carboxylate: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 6-formylpyridazine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol herein details a ro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 6-formylpyridazine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic sequence, commencing with the commercially available Methyl 6-chloropyridazine-3-carboxylate. The methodology involves a selective reduction of the ester functionality to a primary alcohol, followed by a mild oxidation to the desired aldehyde. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step procedure but also insights into the rationale behind the choice of reagents and reaction conditions.
Introduction
Substituted pyridazines are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The formyl group, in particular, serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures. Methyl 6-formylpyridazine-3-carboxylate is therefore a key intermediate for the synthesis of a wide array of potential therapeutic agents.
This application note presents a reliable and reproducible protocol for the preparation of Methyl 6-formylpyridazine-3-carboxylate. The synthetic strategy is designed to be accessible to researchers with a foundational knowledge of organic synthesis, employing common laboratory reagents and techniques. The two-step approach ensures high selectivity and good overall yields.
Synthetic Strategy Overview
The synthesis of Methyl 6-formylpyridazine-3-carboxylate is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the selective reduction of the ester group of Methyl 6-chloropyridazine-3-carboxylate to the corresponding primary alcohol, Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate. The subsequent step is the mild oxidation of this alcohol to the target aldehyde.
Application
The Versatile Scaffold: Methyl 6-formylpyridazine-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyridazine Nucleus as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the pyridazine core stands out as a "wonder nucleus," a privileged heterocyclic scaffold that cons...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Nucleus as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the pyridazine core stands out as a "wonder nucleus," a privileged heterocyclic scaffold that consistently imparts a diverse range of pharmacological activities to the molecules that contain it.[1] From anti-cancer and anti-inflammatory to cardiovascular and antimicrobial agents, the inherent electronic properties and hydrogen bonding capabilities of the pyridazine ring make it a cornerstone for the design of novel therapeutics.[2][3][4] Within this important class of compounds, Methyl 6-formylpyridazine-3-carboxylate emerges as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive aldehyde and a readily modifiable ester group, provides medicinal chemists with a powerful tool to generate diverse molecular libraries with high therapeutic potential. This application note will provide a comprehensive overview of the utility of Methyl 6-formylpyridazine-3-carboxylate in medicinal chemistry, including its physicochemical properties, key synthetic transformations, and its role in the development of innovative therapeutic agents.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis. The properties of Methyl 6-formylpyridazine-3-carboxylate are summarized in the table below.
Property
Value
Reference
Molecular Formula
C₇H₆N₂O₃
Molecular Weight
166.14 g/mol
Appearance
Off-white to yellow solid
Melting Point
118-122 °C
Solubility
Soluble in methanol, dichloromethane, and other common organic solvents.
Spectroscopic Data:
The structural integrity of Methyl 6-formylpyridazine-3-carboxylate can be confirmed by a suite of spectroscopic techniques.
Core Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The strategic placement of the formyl and methyl carboxylate functionalities on the pyridazine ring makes Methyl 6-formylpyridazine-3-carboxylate a linchpin in the synthesis of a wide array of bioactive molecules. The aldehyde group serves as a handle for introducing diverse substituents via reactions such as reductive amination, Wittig reactions, and condensations, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
Synthesis of Kinase Inhibitors
The pyridazine scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The ability to readily modify the 6-position of the pyridazine ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, derivatives of pyridazine-3-carboxamides have been investigated as potent and selective inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[4][5] Furthermore, pyridazine derivatives have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with some compounds exhibiting submicromolar inhibitory activity against breast cancer cell lines.[6][7]
The general synthetic approach often involves the conversion of the aldehyde of Methyl 6-formylpyridazine-3-carboxylate to an amine-containing side chain, which can then interact with key residues in the kinase active site. The ester group is typically converted to a carboxamide to provide additional hydrogen bonding interactions.
A series of novel TYK2 inhibitors with an N-(methyl-d3)pyridazine-3-carboxamide skeleton have been designed and synthesized for the treatment of autoimmune diseases.[8] These compounds bind to the TYK2 pseudokinase domain and have demonstrated excellent inhibitory potency against STAT3 phosphorylation.[8]
Development of Anticancer Agents
Beyond kinase inhibition, pyridazine derivatives synthesized from Methyl 6-formylpyridazine-3-carboxylate have shown promise as broader anticancer agents. A recent study detailed the synthesis of 3,6-disubstituted pyridazines that exhibited significant anti-proliferative action against human breast cancer cell lines.[6][7] The synthetic strategy involved the conversion of a related pyridazine-3-carboxylate to a key acid chloride intermediate, which was then reacted with various amines to generate a library of amides. This highlights the utility of the carboxylate group in building molecular diversity.
Antimicrobial and Anti-inflammatory Applications
The pyridazine nucleus is also a key component of various antimicrobial and anti-inflammatory agents.[3][9][10] The ability to introduce a wide range of functional groups at the 6-position via the formyl group allows for the fine-tuning of the molecule's properties to optimize its interaction with bacterial or inflammatory targets. For example, the synthesis of novel pyridazinone derivatives has been shown to yield compounds with significant antibacterial activity against resistant strains like MRSA.[5][10]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key transformations of Methyl 6-formylpyridazine-3-carboxylate. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: One-Pot Reductive Amination of Methyl 6-formylpyridazine-3-carboxylate
This protocol describes a general and efficient one-pot method for the synthesis of secondary amines from Methyl 6-formylpyridazine-3-carboxylate and a primary amine using sodium triacetoxyborohydride as the reducing agent. This method is advantageous due to its mild reaction conditions and broad substrate scope.[11][12]
Rationale: The reaction proceeds via the initial formation of an iminium ion from the aldehyde and the primary amine, which is then selectively reduced by sodium triacetoxyborohydride. The use of a mild reducing agent prevents the reduction of the ester functionality.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon inlet
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 6-formylpyridazine-3-carboxylate (1.0 eq).
Solvent and Amine Addition: Dissolve the starting material in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired secondary amine.
Protocol 2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester of a Methyl 6-formylpyridazine-3-carboxylate derivative to the corresponding carboxylic acid, a key step for subsequent amide bond formation.
Rationale: The ester is hydrolyzed under basic conditions using lithium hydroxide. The resulting carboxylate is then protonated upon acidification to yield the carboxylic acid.
Reaction Setup: Dissolve the Methyl 6-(substituted)-pyridazine-3-carboxylate derivative (1.0 eq) in a mixture of THF and water.
Base Addition: Add lithium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material has been completely consumed.
Acidification: Carefully add 1 M HCl to the reaction mixture until the pH is acidic (pH ~2-3).
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can often be used in the next step without further purification.
Conclusion and Future Perspectives
Methyl 6-formylpyridazine-3-carboxylate is a highly valuable and versatile building block for medicinal chemists. Its bifunctional nature allows for the efficient construction of diverse molecular libraries targeting a wide range of biological processes. The straightforward and high-yielding transformations, such as reductive amination and saponification followed by amide coupling, provide a robust platform for the synthesis of novel therapeutic agents. The continued exploration of the synthetic utility of this scaffold is expected to lead to the discovery of new and improved drugs for the treatment of cancer, infectious diseases, and inflammatory conditions. The commercial availability of this starting material further enhances its appeal for both academic research and industrial drug development programs.
References
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]
A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. [Link]
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PMC. [Link]
Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC. [Link]
Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed. [Link]
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link]
Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
Application Note: Divergent Derivatization of Methyl 6-formylpyridazine-3-carboxylate
Introduction & Strategic Rationale Pyridazine scaffolds are privileged structures in modern drug discovery, frequently deployed as bioisosteres for phenyl and pyridine rings to improve aqueous solubility, lower lipophili...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Pyridazine scaffolds are privileged structures in modern drug discovery, frequently deployed as bioisosteres for phenyl and pyridine rings to improve aqueous solubility, lower lipophilicity, and modulate hydrogen-bonding networks. Methyl 6-formylpyridazine-3-carboxylate is a highly versatile bifunctional building block. It features two orthogonal electrophilic sites: a highly reactive C6-formyl group (aldehyde) and a moderately reactive C3-methyl ester.
By carefully selecting reagents and controlling reaction conditions, chemists can selectively derivatize the aldehyde while preserving the ester for subsequent cross-coupling, saponification, or amidation. This guide provides drug development professionals with three self-validating, field-proven protocols for the selective C6-derivatization of this scaffold.
C6-Aldehyde (Primary, fast kinetics), C3-Ester (Secondary, slow kinetics)
Storage Conditions
Inert atmosphere (Ar/N2), 2-8 °C, protect from moisture and light
Derivatization Workflows
Divergent derivatization workflows for methyl 6-formylpyridazine-3-carboxylate.
Experimental Protocols & Mechanistic Causality
Protocol 1: Reductive Amination (C-N Bond Formation)
Causality & Rationale:
The conversion of the C6-formyl group to an amine is a staple in medicinal chemistry for introducing basic solubilizing groups (e.g., piperazines, morpholines). Sodium triacetoxyborohydride (STAB) is the reagent of choice for heteroaromatic aldehydes[3]. Unlike sodium cyanoborohydride (NaBH3CN), STAB is less toxic, easier to handle, and avoids the generation of hazardous cyanide byproducts[4]. Furthermore, STAB exhibits superior chemoselectivity; it rapidly reduces the transient iminium ion without reducing the unactivated C3-methyl ester or the electron-deficient pyridazine ring[5][6].
Step-by-Step Methodology:
Imine Formation: In an oven-dried flask under nitrogen, dissolve Methyl 6-formylpyridazine-3-carboxylate (1.0 mmol) and the desired secondary amine (e.g., morpholine, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
Acid Catalysis: Add glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 30 minutes.
Self-Validation: A slight color change (usually yellowing) indicates iminium ion formation. LCMS of a micro-aliquot quenched in MeOH should show the iminium/hemiaminal mass intermediate.
Reduction: Add STAB (1.5 mmol) portion-wise over 5 minutes to prevent sudden exotherms.
Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor conversion via TLC (EtOAc/Hexane) or LCMS.
Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 (10 mL).
Self-Validation: CO2 evolution (bubbling) will occur; wait until bubbling ceases. The basic pH (~8) ensures the newly formed amine is fully free-based for optimal organic extraction.
Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: Masamune-Roush HWE Olefination (C=C Bond Formation)
Causality & Rationale:
Standard Horner-Wadsworth-Emmons (HWE) or Wittig reactions often utilize strong bases (e.g., NaH, n-BuLi) which can prematurely hydrolyze or attack the C3-methyl ester. To circumvent this, the Masamune-Roush modification employs mild conditions using Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[7]. The lithium cation strongly coordinates to the phosphoryl oxygen of the reagent, significantly increasing the acidity of the alpha-protons. This allows the mild base DBU to generate the ylide at room temperature while leaving the ester completely intact.
Step-by-Step Methodology:
Ylide Generation: Suspend anhydrous LiCl (1.5 mmol) in anhydrous Acetonitrile (MeCN, 4.0 mL) under an inert atmosphere. Add triethyl phosphonoacetate (1.2 mmol) and stir for 5 minutes.
Base Addition: Cool the suspension to 0 °C and add DBU (1.2 mmol) dropwise.
Self-Validation: The cloudy suspension will transition to a clear, homogeneous solution within 10-15 minutes, visually confirming the formation of the lithiated phosphonate carbanion.
Aldehyde Addition: Dissolve the pyridazine aldehyde (1.0 mmol) in MeCN (1.0 mL) and add it dropwise to the ylide solution at 0 °C.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Workup: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the organics with water and brine, dry over Na2SO4, and concentrate. The crude product is highly enriched in the thermodynamically favored (E)-alkene isomer.
Causality & Rationale:
Introducing a branched alkyl group at the C6 position requires nucleophilic addition. Grignard reagents are highly reactive and can attack both aldehydes and esters. However, the electrophilicity of the C6-aldehyde is significantly higher than that of the C3-ester. By strictly maintaining cryogenic temperatures (-78 °C), the kinetic addition to the aldehyde outpaces any background reaction with the ester, yielding the secondary alcohol cleanly without over-alkylation.
Step-by-Step Methodology:
Preparation: Dissolve the pyridazine aldehyde (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL) in a flame-dried Schlenk flask under argon.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Nucleophilic Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.05 mmol) dropwise down the cold side of the flask over 10 minutes.
Self-Validation: Monitor the internal temperature if possible; rapid addition will cause localized heating (exotherm) and result in tertiary alcohol byproducts at the C3 position.
Incubation: Stir the mixture at -78 °C for exactly 1 hour.
Cryogenic Quench: Quench the reaction while still at -78 °C by adding saturated aqueous NH4Cl (2 mL) dropwise. Only after the quench is complete should the flask be removed from the cold bath and warmed to room temperature.
Isolation: Dilute with Ethyl Acetate (15 mL), separate the layers, and extract the aqueous phase twice more with EtOAc. Dry and concentrate the organic layers to afford the 6-(1-hydroxyethyl)pyridazine derivative.
Application Note: Visible-Light Photoredox Catalysis in the Synthesis and Functionalization of N-Heterocycles
Executive Summary & Scientific Rationale Nitrogen-containing heterocycles are the foundational scaffolds of modern medicinal chemistry and agrochemistry. Historically, the late-stage functionalization or de novo synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
Nitrogen-containing heterocycles are the foundational scaffolds of modern medicinal chemistry and agrochemistry. Historically, the late-stage functionalization or de novo synthesis of these complex ring systems required harsh thermal conditions, stoichiometric amounts of toxic oxidants, and highly reactive intermediates, which severely limited functional group tolerance.
The advent of visible-light photoredox catalysis has fundamentally transformed this landscape1[1]. By utilizing endlessly renewable visible light to excite transition-metal complexes or organic dyes, chemists can now orchestrate precise Single-Electron Transfer (SET) events at ambient temperatures. This application note provides a comprehensive, field-proven guide to leveraging photoredox catalysis for the synthesis and functionalization of N-heterocycles, focusing specifically on the robust Photocatalytic Minisci Reaction and multicomponent annulation strategies2[2].
Mechanistic Foundations: The Photoredox Advantage
To successfully implement photoredox protocols, one must understand the underlying causality of the catalytic cycle. When a photocatalyst (PC) absorbs a photon of visible light, it undergoes a Metal-to-Ligand Charge Transfer (MLCT), transitioning to a highly reactive, long-lived triplet excited state (
∗PC
). This excited species can act as both a potent single-electron oxidant and reductant.
In the context of the Minisci reaction (the direct C-H alkylation of electron-deficient N-heteroarenes), the excited photocatalyst reduces a radical precursor (e.g., a redox-active ester) via SET. This generates a nucleophilic carbon radical that rapidly adds to the electrophilic, protonated N-heterocycle. Subsequent oxidation and deprotonation yield the functionalized product while turning over the catalytic cycle 3[3].
Figure 1: Mechanistic pathway of the photoredox-catalyzed Minisci reaction.
Catalyst Selection & Quantitative Data
Choosing the correct photocatalyst is dictated by the redox potential of your specific radical precursor. A mismatch in redox potentials will result in zero conversion. Below is a comparative matrix of standard photocatalysts utilized in heterocyclic synthesis.
Table 1: Photophysical and Electrochemical Properties of Common Photocatalysts
This protocol details the late-stage functionalization of a generic N-heteroarene (e.g., lepidine or isoquinoline) using a redox-active ester (RAE) as the alkyl radical precursor.
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5.0 mL)
Equipment: 10 mL Schlenk tube, 450 nm Blue LED photoreactor equipped with a cooling fan.
Step-by-Step Methodology & Causality
Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-heteroarene, NHPI ester, and fac-Ir(ppy)₃.
Causality: Solid reagents are added first to prevent loss during the subsequent degassing phase.
Solvent and Acid Addition: Transfer the tube to a nitrogen-filled glovebox or utilize standard Schlenk techniques. Add 5.0 mL of anhydrous solvent, followed by the dropwise addition of TFA.
Causality: TFA protonates the N-heterocycle. This drastically lowers the LUMO of the heterocycle, transforming it from a poor radical acceptor into a highly reactive electrophile. Furthermore, it prevents the basic nitrogen lone pair from coordinating to and deactivating the Iridium catalyst.
Strict Degassing (Critical Step): Seal the tube and perform three consecutive Freeze-Pump-Thaw cycles.
Causality: Molecular oxygen (
O2
) is a potent triplet quencher. Because the catalytic cycle relies on the long-lived triplet excited state of the Ir-complex, dissolved
O2
will rapidly quench the catalyst via energy transfer (generating singlet oxygen), completely shutting down the SET process.
Photochemical Irradiation: Place the reaction vessel in the photoreactor. Irradiate with 450 nm blue LEDs at ambient temperature (25 °C) for 12–24 hours.
Causality: A cooling fan is mandatory. High-intensity LEDs generate significant heat; allowing the reaction to heat up can trigger thermal background reactions, degrading the thermally sensitive NHPI esters and reducing overall yield.
Quenching & Workup: Turn off the light source. Dilute the mixture with EtOAc (15 mL) and quench by adding saturated aqueous
NaHCO3
(10 mL) to neutralize the TFA. Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography to isolate the alkylated N-heterocycle.
System Validation & Troubleshooting
A robust protocol must be a self-validating system. When establishing this chemistry in a new laboratory, or when troubleshooting a failed reaction, run the following control matrix alongside your standard reaction.
Figure 2: Experimental workflow and self-validating control matrix for photoredox protocols.
Troubleshooting Guide
Issue: No Product Formation (Starting Material Recovered).
Check 1: Was the solvent properly degassed? Run the
O2
saturated control. If both fail, degassing is your primary suspect.
Check 2: Is the light penetrating the reaction? Highly concentrated mixtures or insoluble reagents can block light penetration (the "inner filter effect"). Dilute the reaction from 0.1 M to 0.05 M.
Issue: Complex Mixture / Decomposition.
Check: Ensure the cooling fan is operational. Thermal degradation of the radical precursor often leads to a complex mixture of oligomers.
Advanced Applications: Multicomponent Annulations
Beyond simple C-H functionalizations, photoredox catalysis excels in constructing complex heterocyclic architectures from acyclic precursors. A prime example is the synthesis of indazolo[2,3-a]quinolines via a visible-light-promoted Povarov-type multicomponent reaction 4[4]. By utilizing
Ru(bpy)3Cl2
under blue light irradiation, researchers can trigger an intramolecular N-N bond formation cascade from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, achieving atom-economical synthesis of heavily decorated indazole derivatives that are otherwise highly challenging to access via traditional cross-coupling.
Technical Support Center: Pyridazine Formylation & Functionalization
Welcome to the Technical Support Center for late-stage functionalization of diazines. Formylating bare pyridazines is notoriously difficult due to the ring’s electron-deficient nature and exceptionally low-lying Lowest U...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for late-stage functionalization of diazines. Formylating bare pyridazines is notoriously difficult due to the ring’s electron-deficient nature and exceptionally low-lying Lowest Unoccupied Molecular Orbital (LUMO). This guide provides mechanistic troubleshooting, self-validating protocols, and structural data to help you bypass common side reactions such as nucleophilic ring-opening, homocoupling, and over-alkylation.
Troubleshooting Guide & FAQs
Q1: Why does my lithiation/DMF formylation of bare pyridazine yield black tar and ring-opened products instead of the formyl derivative?A1: This is a classic consequence of the pyridazine ring's low LUMO. When exposed to standard alkyllithiums (e.g.,
n
-BuLi) or even sterically hindered amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the base often acts as a nucleophile rather than a proton acceptor. This triggers a rapid nucleophilic addition into the diazine ring, followed by irreversible ring-opening and polymerization.
Causality & Solution: You must separate the kinetics of deprotonation from the stability of the resulting carbanion. Employ a Trans-Metal-Trapping (TMT) strategy using a bimetallic mixture, such as LiTMP paired with tris(trimethylsilylmethyl)gallium (
GaR3
)[1]. The LiTMP performs the kinetically favored deprotonation, while the gallium Lewis acid immediately traps the emergent, highly unstable carbanion. This cooperative stabilization prevents nucleophilic self-attack, allowing for a clean electrophilic quench with DMF.
Q2: I switched to a bimetallic metalation system, but I am now observing significant amounts of bipyridazine (homocoupling). How can I suppress this?A2: Homocoupling occurs when the newly formed metallo-pyridazine intermediate attacks an unreacted pyridazine molecule. This dimerization is highly dependent on the solubility of the intermediate and the reaction temperature.
Causality & Solution: If you are using a zinc-based TMT system (e.g.,
ZnCl2⋅TMEDA
and LiTMP), running the reaction in a strictly non-polar solvent like hexane exacerbates dimer formation due to the poor solubility of the zincate intermediates[2]. Switching to THF or a THF/hexane cosolvent mixture ensures the metallo-activated complex remains monomeric and stable in solution, drastically reducing the formation of diiodide or bipyridazine side products during the subsequent electrophilic quench[2].
Q3: Can I simply use the Vilsmeier-Haack reaction (
POCl3
/DMF) to formylate my pyridazine to avoid metalation altogether?A3: Generally, no. Bare or electron-deficient pyridazines are completely inert to Vilsmeier-Haack conditions[3]. The Vilsmeier reagent (chloromethyleniminium ion) is an electrophile, and the
π
-deficient nature of the diazine ring prevents standard Electrophilic Aromatic Substitution (
SEAr
).
Causality & Solution: Forcing the conditions with elevated temperatures will not yield the formyl product; it will instead lead to chlorination side reactions (driven by the
POCl3
) or complete substrate degradation[3]. Vilsmeier-Haack is only viable if your pyridazine is heavily substituted with electron-donating groups (e.g., amines or fused electron-rich rings). For standard pyridazines, you must rely on radical pathways (Minisci) or directed metalation.
Q4: My Minisci C-H formylation yields a complex mixture of over-alkylated products and regioisomers. How do I improve selectivity?A4: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heteroarene. Because a direct formyl radical (
⋅CHO
) rapidly decomposes via decarbonylation, modern approaches use "masked" formyl radicals. Over-alkylation happens because the initial mono-substituted product can sometimes be more reactive toward radicals than the starting material.
Causality & Solution: To control regioselectivity and prevent over-alkylation, you must regulate the radical flux. Using a photoredox-catalyzed protocol with 1,3-dioxoisoindolin-2-yl 2,2-diethoxyacetate ensures a slow, controlled generation of an acetal radical[4]. Furthermore, maintaining strictly acidic conditions ensures the pyridazine remains protonated, directing the radical attack selectively while deactivating the newly formed mono-alkylated product against further radical addition.
Mechanistic Workflows
Fig 1. Divergent pathways in pyridazine metalation: Standard lithiation vs. Trans-Metal-Trapping.
Fig 2. Minisci formylation pathway illustrating the desired masked radical addition vs over-alkylation.
Optimize solvent (THF/Hexane) and strict temp control[1],[2].
Minisci Formylation
Active Ester,
Ir(ppy)3
, TFA
Over-alkylation, Regio-mixing
High radical flux; mono-product more reactive than SM.
Use masked formyl radicals; control light intensity[4].
Vilsmeier-Haack
POCl3
, DMF
Chlorination, No reaction
Diazine is too electron-deficient for
SEAr
.
Only use if pyridazine has strong electron-donating groups[3].
Experimental Protocols
Protocol A: TMT-Enabled Lithiation-Formylation of Pyridazine[1]
This protocol utilizes a gallium-based Trans-Metal-Trapping system to prevent nucleophilic ring-opening.
Step 1: Preparation of the TMT Base Matrix
In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous hexane (10 mL).
Introduce
Ga(CH2SiMe3)3
(1.0 equiv) and LiTMP (1.0 equiv) at room temperature.
Self-Validation: Stir for 15 minutes. The solution should remain homogeneous, indicating the successful formation of the cooperative bimetallic trap prior to substrate introduction.
Step 2: Metalation
Dropwise add pyridazine (1.0 equiv) as a dilute solution in hexane over 10 minutes.
Stir the reaction mixture for 2 hours at room temperature.
Causality Insight: Unlike standard lithiation which requires -78 °C, the TMT system stabilizes the intermediate so effectively that room temperature is tolerated, driving the deprotonation to completion without dimerization.
Step 3: Electrophilic Quench
Cool the reaction mixture to 0 °C using an ice bath.
Rapidly inject anhydrous DMF (3.0 equiv).
Allow the mixture to warm to room temperature and stir for an additional 1 hour. The excess DMF ensures complete trapping of the gallated intermediate.
Step 4: Workup
Quench the reaction carefully with saturated aqueous
NH4Cl
(10 mL).
Extract the aqueous layer with EtOAc (
3×15
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
This protocol utilizes an active ester to generate a masked formyl radical, preventing decarbonylation and controlling radical flux.
Step 1: Reagent Assembly
In a 20 mL photoreactor vial equipped with a stir bar, combine pyridazine (1.0 equiv, 0.5 mmol) and 1,3-dioxoisoindolin-2-yl 2,2-diethoxyacetate (1.5 equiv, 0.75 mmol).
Add the photoredox catalyst
fac−Ir(ppy)3
(1 mol%) and trifluoroacetic acid (TFA, 1.0 equiv).
Suspend the mixture in anhydrous, degassed dichloromethane (DCM, 5 mL).
Causality Insight: TFA is critical; it protonates the pyridazine, lowering its LUMO and activating it specifically for nucleophilic radical attack while deactivating the product against over-alkylation.
Step 2: Photochemical Reaction
Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs.
Irradiate at room temperature for 12 hours under a continuous argon atmosphere. Monitor completion via LCMS.
Step 3: Acetal Deprotection & Workup
Concentrate the crude reaction mixture under reduced pressure to remove DCM.
Resuspend the residue in a 1:1 mixture of THF and 2M HCl (10 mL total volume). Stir at 50 °C for 4 hours to hydrolyze the diethoxyacetal intermediate into the desired formyl group.
Cool to room temperature, neutralize carefully with saturated
NaHCO3
, and extract with DCM (
3×10
mL). Dry, concentrate, and purify via column chromatography.
Technical Support Center: Optimization of Reaction Conditions for Pyridazine Synthesis
Welcome to the Pyridazine Synthesis Technical Support Center. While pyridines can be easily synthesized from consonant precursors (e.g., 1,3- or 1,5-dicarbonyls), pyridazines require dissonant starting materials (e.g., 1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyridazine Synthesis Technical Support Center. While pyridines can be easily synthesized from consonant precursors (e.g., 1,3- or 1,5-dicarbonyls), pyridazines require dissonant starting materials (e.g., 1,4-dicarbonyls and hydrazine or 1,2,4,5-tetrazines)[1]. This fundamental "synthesis gap" often leads to sluggish kinetics, poor regioselectivity, and unwanted side reactions during late-stage functionalization[1].
This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to optimize your pyridazine workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: My inverse electron-demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazine and silyl enol ethers is sluggish and low-yielding. How can I optimize the cycloaddition?A1: The rate-limiting step of the iEDDA reaction is the initial[4+2] cycloaddition, which is governed by the HOMO-LUMO gap between the electron-rich dienophile and the electron-deficient tetrazine[2]. If your reaction is sluggish, the LUMO of your tetrazine is likely not low enough.
The Fix: Introduce a Lewis acid. Reagents like
BF3⋅OEt2
or
ZnBr2
coordinate to the nitrogen atoms of the tetrazine, significantly lowering its LUMO energy and accelerating the reaction[3][4]. Furthermore, Lewis acid catalysis promotes a radical-free pathway with highly selective nitrogen loss, preventing the formation of undesired structural isomers[4].
Q2: I am experiencing significant homo-coupling (bipyridazine formation) during the Suzuki-Miyaura cross-coupling of my halopyridazines. How do I prevent this?A2: Homo-coupling in halopyridazines is a common oxidative side reaction. It occurs when
Pd(0)
is oxidized to
Pd(II)
by trace oxygen, which then undergoes sequential transmetalation with two equivalents of the boronic acid, or when excessive base accelerates transmetalation over the desired oxidative addition[5].
The Fix: Rigorous degassing is non-negotiable; use at least three freeze-pump-thaw cycles rather than simple sparging[5]. Switch to a milder base (e.g.,
K3PO4
instead of
NaOtBu
) and utilize a bulky, electron-rich phosphine ligand like SPhos. SPhos accelerates the reductive elimination of the desired heterodimer, kinetically outcompeting the homo-coupling pathway[5].
Q3: I am trying to synthesize a complex pyridazine drug analogue, but building the dissonant ring de novo is failing. Can I convert a late-stage pyridine directly into a pyridazine?A3: Yes. Recent advances in skeletal editing allow for the direct transmutation of a pyridine ring into a pyridazine ring via a C-to-N atom replacement[1][6].
The Fix: This is achieved by first converting the pyridine into an N-aminopyridinium salt. Treating this intermediate with an oxidant (specifically meta-chloroperoxybenzoic acid, mCPBA) and a base (
Cs2CO3
) triggers a ring expansion/contraction sequence that deletes the C2 carbon and inserts the nitrogen, preserving aromaticity[6]. Optimization of the mCPBA equivalents (typically 2.3 to 3.1 equiv) is critical to drive the leaving group departure without over-oxidizing the final pyridazine[6].
Part 2: Mechanistic & Troubleshooting Visualizations
Caption: Mechanistic pathway of the Lewis acid-catalyzed Inverse Electron-Demand Diels-Alder (iEDDA) reaction.
Caption: Troubleshooting logic for addressing homo-coupling in Suzuki-Miyaura reactions of pyridazines.
Part 3: Quantitative Optimization Data
Table 1: Lewis Acid Screening for Pyridazine Synthesis via iEDDA[3][4]
Table 2: Optimization of Pyridine-to-Pyridazine Skeletal Editing[6]
| Substrate | Oxidant (mCPBA) | Base (
Cs2CO3
) | Time | Yield (%) |
| :--- | :--- | :--- | :--- | :--- |
| N-aminopyridinium salt 1 | 1.0 equiv | 1.5 equiv | 1 h | 12% (Incomplete oxidation) |
| N-aminopyridinium salt 1 | 2.3 equiv | 3.0 equiv | 1 h | 85% (Optimal for standard substrates) |
| Electron-deficient salt 2 | 3.1 equiv | 4.0 equiv | 1 h | 78% (Requires higher equivalents) |
Part 4: Validated Experimental Protocols
Protocol 1:
BF3
-Mediated iEDDA Synthesis of 3-Bromo-pyridazines[4]
This protocol utilizes Lewis acid activation to ensure a radical-free, regioselective cycloaddition.
Preparation: Flame-dry a Schlenk flask under argon. Add 3-bromotetrazine (1.0 equiv, 0.5 mmol) and dissolve in anhydrous
CH2Cl2
(5.0 mL).
Activation: Cool the vibrant red solution to 0 °C. Dropwise, add
BF3⋅OEt2
(0.1 equiv, 0.05 mmol). Stir for 10 minutes to allow Lewis acid-tetrazine coordination.
Cycloaddition: Slowly add the silyl enol ether (1.2 equiv, 0.6 mmol) via syringe.
Validation Checkpoint: Monitor the reaction visually. The rate-limiting [4+2] cycloaddition and subsequent retro-Diels-Alder (loss of
N2
gas) will cause the solution to transition from deep red to pale yellow/colorless. This color change is a self-validating indicator of intermediate formation.
Aromatization: Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete elimination/aromatization.
Workup: Quench with saturated aqueous
NaHCO3
(5 mL). Extract with
CH2Cl2
(3 x 10 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography.
This protocol is engineered to kinetically favor heterodimer formation over oxidative homo-coupling.
Reagent Loading: To a dry Schlenk flask, add the halopyridazine (1.0 equiv, 1.0 mmol), the boronic acid pinacol ester (1.2 equiv, 1.2 mmol), and
K3PO4
(2.0 equiv, 2.0 mmol).
Catalyst Addition: Add
Pd(PPh3)4
(2 mol%) and SPhos ligand (4 mol%). Causality note: The bulky SPhos ligand accelerates reductive elimination, preventing the
Pd(II)
intermediate from lingering and undergoing a second transmetalation.
Rigorous Degassing: Add anhydrous 1,4-dioxane (10 mL). Perform three consecutive freeze-pump-thaw cycles. Do not rely on simple nitrogen bubbling, as trace
O2
will trigger the homo-coupling cycle.
Execution: Heat the sealed flask to 90 °C and stir vigorously for 12-24 hours.
Validation Checkpoint: Monitor via LC-MS. The absence of a mass peak corresponding to
2M−Halogen
confirms the successful suppression of the homo-coupling pathway.
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate. Purify via silica gel chromatography.
Part 5: References
Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines
Source: Organic Chemistry Portal / J. Org. Chem.
URL:[Link]
Bridging the pyridine-pyridazine synthesis gap by skeletal editing
Source: Science / Knowledge UChicago / ChemRxiv
URL:[Link]
Synthesis of 1,2,3-Triazoles and Pyridazines from N-Tosylhydrazones
Source: ACS Publications
URL:[Link]
Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA
Source: Organic Letters (ACS Publications)
URL:[Link]
Purification challenges of polar pyridazine compounds
Technical Support Center: Overcoming Purification Challenges of Polar Pyridazine Compounds Overview Welcome to the Technical Support Center for the purification of polar pyridazine compounds. Pyridazine derivatives are p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Purification Challenges of Polar Pyridazine Compounds
Overview
Welcome to the Technical Support Center for the purification of polar pyridazine compounds. Pyridazine derivatives are privileged scaffolds in medicinal chemistry, but their unique physicochemical properties often present significant downstream processing bottlenecks. This guide synthesizes field-proven chromatographic strategies, mechanistic insights, and step-by-step troubleshooting protocols to help researchers and drug development professionals achieve high-purity isolations.
The Physicochemical Root of the Problem
Before attempting purification, it is critical to understand the analyte. Pyridazine (1,2-diazine) contains two adjacent nitrogen atoms in a six-membered aromatic ring. This structural motif creates a strong electron-withdrawing inductive effect, rendering the ring highly electron-deficient and exceptionally polar[1].
While the parent pyridazine is a weak base with a conjugate acid pKa of approximately 2.1[1], many medicinally relevant substituted pyridazines (e.g., aminopyridazines or piperazinyl-pyridazines) exhibit higher basicity. Under standard acidic purification conditions (pH 2–3), these compounds become protonated. The resulting cationic state drastically increases water solubility, leading to severe retention failure on traditional hydrophobic stationary phases[2].
Mechanistic Workflows & Decision Logic
Workflow for selecting the optimal purification strategy for polar pyridazine compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my polar pyridazine elute at the solvent front on a standard C18 RP-HPLC column?A1: At an acidic pH (e.g., using 0.1% TFA or formic acid), the basic pyridazine nitrogen atoms are protonated. This resulting cationic state is highly hydrophilic, which prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to elute at the void volume[2].
Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, or use a high-pH mobile phase (if the column and compound are stable) to deprotonate the basic amines.
Q2: I'm using normal-phase silica gel chromatography, but my compound streaks terribly across the TLC plate and the column. How can I fix this?A2: The basic nitrogen atoms of the pyridazine ring interact strongly with the acidic silanol groups on the bare silica surface, leading to secondary retention mechanisms and severe peak tailing[3].
Solution: Add a polar modifier (like methanol) and a basic additive (0.1–1% triethylamine or aqueous ammonia) to your mobile phase. The basic additive acts sacrificially to neutralize the acidic silica sites, allowing your compound to elute as a sharp band[3].
Q3: When should I transition from Reversed-Phase (RP-HPLC) to HILIC?A3: HILIC should be employed when your compound is highly polar (LogP < 0) and fails to retain on a C18 column even at 0% organic solvent. HILIC is often referred to as "aqueous normal phase" because it uses a polar stationary phase but relies on reversed-phase solvents (like acetonitrile and water)[2]. In HILIC, the strong eluting solvent is water, and the weak solvent is the organic modifier[2].
Mechanistic comparison of RP-HPLC vs. HILIC retention for protonated polar basic pyridazines.
Step-by-Step Experimental Methodologies
Protocol A: HILIC Purification of Highly Polar Basic Pyridazines
Causality Insight: HILIC retains polar bases via a combination of liquid-liquid partitioning into a water-enriched layer on the stationary phase and weak cation-exchange interactions[2]. Controlling the buffer concentration is critical to maintaining a reproducible aqueous layer.
Column Selection: Select a bare silica or amide-bonded HILIC column.
Mobile Phase Preparation:
Mobile Phase A (Weak Solvent): 100% Acetonitrile.
Mobile Phase B (Strong Solvent): 100 mM Ammonium formate buffer adjusted to pH 3.0.
Sample Diluent Preparation: Dissolve the crude pyridazine in a highly organic diluent (e.g., 90:10 Acetonitrile:Buffer). Warning: Injecting samples dissolved in high aqueous volumes will disrupt the stationary phase's water layer, causing peak splitting and poor retention.
Gradient Elution: Run a gradient starting at 95% ACN (5% Buffer) and gradually increase the aqueous buffer concentration to 50% over the desired column volumes.
Equilibration: HILIC columns require longer equilibration times than RP-HPLC. Flush with at least 10–15 column volumes of the starting mobile phase between runs to rebuild the hydration layer.
Protocol B: Recrystallization of Solid Pyridazine Intermediates
Causality Insight: When impurities have vastly different solubility profiles than the target solid pyridazine, recrystallization offers a solvent-efficient, scalable alternative to chromatography[3].
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at its boiling point. A mixture of dichloromethane (DCM) and ethanol is a highly effective starting point for many pyridazinone derivatives[4].
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal volume of the chosen solvent[4].
Heating & Hot Filtration: Gently heat to the solvent's boiling point while stirring until a clear solution forms. If insoluble impurities persist, perform a rapid hot filtration[4].
Crystallization: Allow the flask to cool slowly to room temperature to promote the formation of a pure crystal lattice. Once at room temperature, transfer to an ice bath to maximize the yield[4].
Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel, wash with a minimal amount of cold solvent, and dry under a vacuum[4].
Quantitative Data & Troubleshooting Matrices
Table 1: Mobile Phase Additive Comparison for Pyridazine Purification
Chromatography Mode
Recommended Additive
Concentration
Mechanistic Purpose
RP-HPLC
Trifluoroacetic Acid (TFA)
0.1% (v/v)
Lowers pH to protonate basic amines, acting as an ion-pairing agent to improve peak shape[3].
Normal Phase (Silica)
Triethylamine (TEA) or NH₃
0.1% - 1.0% (v/v)
Competitively binds to acidic silanol groups on the silica, preventing pyridazine tailing[3].
HILIC
Ammonium Formate
10 mM - 100 mM
Provides ionic strength to stabilize the aqueous stationary layer and controls analyte ionization.
Table 2: Troubleshooting Matrix for Pyridazine Purification
Observed Issue
Probable Cause
Corrective Action
Streaking on TLC / Silica Column
Strong interaction between basic pyridazine nitrogens and acidic silica gel[3].
Add 0.1–1% triethylamine or ammonia to the mobile phase[3].
Elution at Void Volume (RP-HPLC)
Compound is too polar/hydrophilic in its protonated state[2].
Switch to HILIC mode or use a high-pH mobile phase (e.g., ammonium bicarbonate pH 9) if stable.
Peak Splitting in HILIC
Sample injection diluent contains too much water, disrupting the stationary phase layer.
Re-dissolve the sample in a diluent containing at least 75% acetonitrile.
Co-elution of Isomers
Insufficient selectivity in the chosen solvent system[3].
Transition from flash chromatography to preparative RP-HPLC for higher theoretical plate counts[3].
References
Pyridazine - Grokipedia.Grokipedia.
Atlantis® Columns Applications Notebook: Chromatography for Very Polar Basic Compounds.Waters Corporation.
Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs - Benchchem.Benchchem.
HILIC QC Reference Material - Waters Help Center.Waters Corporation.
Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.Benchchem.
Navigating the Labyrinth: A Guide to Preserving Methyl 6-formylpyridazine-3-carboxylate During Workup
Technical Support Center Welcome, researchers and chemists, to our dedicated resource for troubleshooting the often-delicate workup procedures for Methyl 6-formylpyridazine-3-carboxylate. As a Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center
Welcome, researchers and chemists, to our dedicated resource for troubleshooting the often-delicate workup procedures for Methyl 6-formylpyridazine-3-carboxylate. As a Senior Application Scientist, I've frequently collaborated with teams tackling the synthesis of novel pyridazine-based scaffolds. A recurring challenge is the lability of the formyl group and the ester moiety on this particular molecule, leading to significant yield loss and purification headaches. This guide is born from those experiences, offering a synthesis of mechanistic understanding and field-tested protocols to help you navigate these challenges successfully.
Troubleshooting Guide: Common Issues & Targeted Solutions
This section addresses specific problems you might encounter during the isolation and purification of Methyl 6-formylpyridazine-3-carboxylate.
Issue 1: Significant Product Loss and/or Formation of a Water-Soluble, Unidentifiable Byproduct After Aqueous Extraction.
Question: I've just completed my reaction to synthesize Methyl 6-formylpyridazine-3-carboxylate. After quenching and performing a standard aqueous workup with ethyl acetate and water, my organic layer shows a dramatically reduced product spot on TLC, and my crude NMR shows minimal desired product. What's happening?
Underlying Chemistry: The pyridazine ring, being a nitrogen-containing heterocycle, can be protonated under acidic conditions. Furthermore, aldehydes can form hydrates in the presence of water, and both aldehydes and esters are susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4] The combination of these factors can lead to several decomposition pathways.
Hydrolysis of the Methyl Ester: Both acidic and basic aqueous solutions can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][3] The resulting carboxylate salt, especially under basic conditions, will be highly water-soluble and will partition out of the organic layer.
Aldehyde Hydration and Oxidation: The formyl group is susceptible to hydration in aqueous media, forming a gem-diol. While often reversible, this can be a prelude to oxidation, especially if dissolved oxygen is present, yielding the corresponding carboxylic acid.[4][5]
Deformylation: In some cases, particularly under harsh conditions or in the presence of certain metal catalysts, deformylation can occur, leading to the loss of the aldehyde group entirely.[6][7][8][9][10]
Recommended Protocol for Mild Aqueous Workup:
Quenching: If your reaction is run under strongly acidic or basic conditions, neutralize it before extraction. For acidic reactions, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. For basic reactions, use a dilute solution of hydrochloric acid (e.g., 1 M HCl) or a buffered solution like ammonium chloride (NH₄Cl).[11] Aim for a pH as close to neutral (pH 7) as possible.
Extraction:
Use a less polar, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
Perform the extraction quickly and at a reduced temperature (e.g., using an ice bath) to minimize contact time with the aqueous phase.[1]
Instead of water, consider using brine (saturated aqueous NaCl) for the washes. Brine is less likely to cause hydration and can help to "salt out" the organic product from the aqueous layer, improving extraction efficiency.[12]
Drying and Concentration:
Dry the combined organic layers thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Concentrate the solution under reduced pressure at a low temperature (ideally below 40 °C) to prevent thermal degradation.
dot
Caption: Potential decomposition pathways for Methyl 6-formylpyridazine-3-carboxylate during workup.
Issue 2: Product Degradation During Chromatographic Purification.
Question: My crude product looks promising, but after running a silica gel column, my yields are very low, and I see multiple new spots on my TLC plates. Is my compound unstable on silica?
Underlying Chemistry: Yes, this is a very common issue. Silica gel is inherently acidic and can catalyze the decomposition of sensitive compounds.[1] For a molecule like Methyl 6-formylpyridazine-3-carboxylate, the acidic surface of the silica can promote:
Acetal Formation: If you are using an alcohol in your eluent (e.g., methanol), the aldehyde can react with it on the acidic silica surface to form a hemiacetal or acetal.[4][13] These will have different polarities and may not be easily converted back to the desired aldehyde.
Polymerization/Self-Condensation: Aldehydes can undergo acid-catalyzed self-condensation or polymerization reactions, leading to a complex mixture of higher molecular weight byproducts that may appear as baseline material on your TLC.[14][15]
Hydrolysis: The residual water on silica gel, combined with its acidity, can lead to the hydrolysis of the methyl ester, as discussed previously.[2]
Recommended Purification Strategies:
Purification Method
Key Advantages
Considerations & Protocol
Neutralized Silica Gel Chromatography
Reduces acidity, minimizing decomposition.
Protocol: Prepare a slurry of silica gel in your desired eluent system containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v). Let the slurry stand for about 30 minutes before packing the column. Run the chromatography as usual.
Alumina Chromatography
Basic or neutral stationary phase, good for acid-sensitive compounds.
Protocol: Choose neutral or basic alumina based on the stability of your compound. Alumina can sometimes be more retentive than silica, so you may need a more polar eluent system.
Protocol: This is an excellent alternative if your compound has sufficient polarity to be retained. The eluent is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Recrystallization
High purity for crystalline solids, avoids chromatography altogether.
Protocol: If your crude product is a solid and of reasonable purity, recrystallization can be a very effective and gentle purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find one that gives good crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Methyl 6-formylpyridazine-3-carboxylate?
A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) and protected from light.[1] This minimizes the risk of oxidation and other degradation pathways.
Q2: Can I use a bisulfite adduct formation to purify my aldehyde?
A2: Yes, this is a viable but more involved strategy. Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[16][17] You can wash your organic layer with a saturated sodium bisulfite solution to pull the aldehyde into the aqueous phase, leaving non-aldehydic impurities behind. The aldehyde can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[16] However, be mindful that the basic conditions required for regeneration could potentially hydrolyze the methyl ester.
dot
Caption: Workflow for the purification of aldehydes via bisulfite adduct formation.
Q3: My reaction solvent is water-miscible (e.g., THF, Dioxane). How should I modify my workup?
A3: After quenching your reaction, you will need to perform a liquid-liquid extraction. Add an immiscible organic solvent (like ethyl acetate or DCM) and water or brine.[12] The organic solvent will extract your product. You will likely need to perform multiple extractions (e.g., 3 times) to ensure complete recovery of your product from the aqueous/miscible solvent mixture. Then proceed with washing, drying, and concentrating the combined organic layers as described above.
References
Khan Academy. Oxidation of aldehydes using Tollens' reagent (video). Khan Academy. Available at: [Link].
PubMed. A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. PubMed. Available at: [Link].
MDPI. Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. MDPI. Available at: [Link].
RSC Publishing. A comprehensive insight into aldehyde deformylation: mechanistic implications from biology and chemistry. RSC Publishing. Available at: [Link].
Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link].
Chemguide. hydrolysis of esters. Chemguide. Available at: [Link].
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link].
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ACS Publications. Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].
Google Patents. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. Google Patents.
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Pyridazine Reaction Troubleshooting & Solvent Optimization Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the unpredictable reactivity of pyridazine sca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the unpredictable reactivity of pyridazine scaffolds. Pyridazines are privileged pharmacophores, but their high electron deficiency and adjacent nitrogen atoms make them highly sensitive to reaction conditions.
In this guide, we will move beyond simple "recipe-following." We will dissect the causality behind solvent effects, empowering you to rationally design and troubleshoot your nucleophilic aromatic substitutions (SNAr), cross-couplings, and alkylations.
Part 1: Troubleshooting FAQs
Q1: Why is my SNAr reaction on an asymmetric dihalopyridazine yielding the wrong regioisomer?A1: The regioselectivity of SNAr on scaffolds like 3,6-dichloropyridazine is strictly governed by solvent polarity and hydrogen-bonding dynamics. In highly polar, protic solvents like methanol, the solvent donates a hydrogen bond to the pyridazine ring nitrogen. This interaction withdraws electron density and specifically activates the chloro atom in the ortho position, driving the nucleophile to attack there, yielding the 6-alkoxy/amino isomer[1]. Conversely, if you switch to lower polarity aprotic solvents (e.g., 1,4-dioxane or THF), this H-bond activation is absent. The intrinsic electronics of the ring take over, shifting the product distribution to favor the alternative 3-substituted isomer[1].
Q2: I am trying to N-alkylate a pyridazinone, but I keep getting O-alkylated byproducts. How do I control this?A2: Pyridazinones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. To drive N-alkylation, you must use polar aprotic solvents (such as DMF, DMSO, or acetone) combined with weak alkali metal bases like
Cs2CO3
[2]. Polar aprotic solvents effectively solvate the alkali metal cation, leaving a "naked," highly reactive pyridazinone anion that preferentially reacts at the softer nitrogen center[2]. If you are seeing O-alkylation, your solvent media may be too non-polar, or you may be using silver salts. Poor ion-solvating media force heterogeneous reaction conditions where hard-soft acid-base (HSAB) dynamics favor attack at the harder oxygen atom[3].
Q3: What is the optimal solvent system for site-selective Suzuki-Miyaura cross-coupling of 3,5-dichloropyridazines?A3: Differentiating the two C–Cl bonds requires exploiting their bond dissociation enthalpies (BDE). The C–Cl bond at C3 (alpha to the nitrogen) has a lower BDE than the C5 position, making it inherently more susceptible to oxidative addition by palladium[4]. To achieve high C3-selectivity without over-coupling, a biphasic solvent system of 1,4-dioxane and water in a strict 4:1 volumetric ratio is optimal[4]. The water is critical for solubilizing the
Cs2CO3
base and activating the boronic acid, while the dioxane keeps the organic substrates in solution. When paired with
Pd(OAc)2
and DPPF at 70 °C, this solvent system maximizes C3-selectivity[4].
Q4: Can solvent choice affect the outcome of photochemically induced pyridazine reactions?A4: Absolutely. Solvent polarity acts as a mechanistic switch by stabilizing different excited states[5]. In non-polar solvents, the reaction is controlled by the singlet excited state, which typically leads to ipso-substitution. However, polar solvents shift the multiplicity of the excited state, stabilizing the triplet state. This completely alters the reaction pathway, favoring cycloadditions that form new ring systems (such as pyrindines) rather than simple substitutions[5].
Part 2: Quantitative Data Summary
The table below summarizes how specific solvent parameters dictate the quantitative outcomes of pyridazine functionalization.
Solvent System
Polarity (
ET
)
Reaction Type
Primary Outcome / Regioselectivity
Mechanistic Rationale
Methanol
32.70
SNAr
High yield of 6-alkoxy isomer
H-bonding to ring nitrogen activates the ortho-chloro atom[1].
Ethanol
24.55
SNAr
Moderate 6-alkoxy isomer
Weaker H-bonding compared to methanol reduces ortho-activation[1].
1,4-Dioxane
2.21
SNAr
High yield of 3-alkoxy isomer
Lack of H-bonding allows intrinsic ring electronics to dominate[1].
Water
N/A
SNAr (Amination)
Accelerated conversion
"On-water" effect concentrates hydrophobic reactants at the phase boundary[6].
Dioxane:H₂O (4:1)
N/A
Suzuki Coupling
High C3-selective arylation
Optimal biphasic solubilization of base/boronic acid without protodeboronation[4].
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.
Protocol 1: Regioselective SNAr of 3,6-Dichloropyridazines
Objective: Drive nucleophilic attack to the C6 position using solvent-mediated H-bond activation.
Preparation: Suspend 3,6-dichloro-N-methyl-N-phenylpyridazine-4-carboxamide (2.5 mmol) in 15 mL of methanol under a nitrogen atmosphere[1].
Activation: Add 2.5 mmol of powdered NaOH. The highly polar protic solvent will immediately begin coordinating with the pyridazine nitrogen.
Reaction: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
Workup: Quench with water, extract with ethyl acetate, dry over
Na2SO4
, and concentrate in vacuo.
Validation Check (Critical): Perform
1H
-NMR spectroscopy on the crude mixture (post-reductive dehalogenation if necessary). The pyridazine protons (H-5 and H-6) will display an ortho coupling constant (
J=5 Hz
) if the 6-alkoxy isomer was successfully formed. A meta coupling (
J=2 Hz
) indicates solvent failure and formation of the 3-alkoxy isomer[1].
Objective: Selectively arylate the C3 position of 3,5-dichloropyridazine without bis-coupling.
Preparation: In a nitrogen-filled glovebox, charge a vial with 3,5-dichloropyridazine (1.0 equiv), arylboronic acid (1.1 equiv),
Cs2CO3
(2.5 equiv),
Pd(OAc)2
(5 mol %), and DPPF (5 mol %)[4].
Solvent Addition: Add a strictly measured, degassed solvent mixture of 1,4-dioxane and water (4:1 volumetric ratio).
Reaction: Seal the vial and heat to 70 °C with vigorous magnetic stirring for 20 hours[4].
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Validation Check (Critical): Monitor the crude mixture via LC-MS to confirm the absence of the bis-coupled byproduct. Post-purification, 2D NOESY NMR must show cross-peaks between the new aryl protons and the pyridazine C4-H, confirming substitution at the C3 position rather than C5.
Part 4: Mechanistic Decision Workflows
Use the following decision tree to select the appropriate solvent system based on your desired pyridazine functionalization pathway.
Decision tree illustrating solvent-driven mechanistic pathways in pyridazine functionalization.
References
A study of solvent effect on photochemically induced reations between pyridinedicarbonitriles and alkenes: an easy approach to the synthesis of cyclopenta [b or c]pyridines. RSC Publishing.
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
PYRIDAZINES, 85. ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES. Semantic Scholar.
Amination of Heteroaryl Chlorides: Palladium C
Product Class 8: Pyridazines. Thieme Connect.
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
Technical Support Center: Refinement of Pyridazine Crystallization Methods
Welcome to the Advanced Crystallization Troubleshooting Guide for Pyridazine Compounds. Pyridazines (1,2-diazines) are highly valued in modern drug discovery due to their unique physicochemical properties.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Troubleshooting Guide for Pyridazine Compounds. Pyridazines (1,2-diazines) are highly valued in modern drug discovery due to their unique physicochemical properties. Recent advances in skeletal editing have bridged the synthesis gap, allowing direct C-to-N atom replacement to convert pyridines into pyridazines[1]. However, the very properties that make them pharmacologically attractive—such as a high dipole moment and dual hydrogen-bonding capacity—make their crystallization notoriously difficult, often resulting in liquid-liquid phase separation (LLPS) and complex polymorphism[2].
This guide provides field-proven, self-validating protocols and mechanistic insights to help you isolate pure, thermodynamically stable pyridazine crystals.
Part 1: Physicochemical Profiling & Crystallization Impact
To troubleshoot pyridazine crystallization, one must first understand how its molecular structure dictates its macroscopic phase behavior. The adjacent nitrogen atoms create an electronically dissonant arrangement that fundamentally alters its interaction with solvents compared to standard pyridines[1].
Table 1: Comparative Properties and Crystallization Impact
Property
Pyridine (1-azine)
Pyridazine (1,2-diazine)
Crystallization Impact
Dipole Moment (D)
2.2
4.2
The massive dipole moment increases solute-solvent interactions, complicating antisolvent screening and drastically increasing the risk of "oiling out" (LLPS)[1][2].
Basicity (pKBH)
5.2
2.0
The significantly weaker basicity restricts traditional salt formation to highly acidic counterions, often necessitating co-crystallization strategies instead[1][2].
H-Bonding Capacity
Single Acceptor
Dual Acceptor
Adjacent nitrogens provide robust, dual hydrogen-bonding capacity, driving complex supramolecular networks and rich polymorphism[2].
Part 2: Troubleshooting Guide & FAQs
Q1: My pyridazine derivative consistently "oils out" instead of crystallizing upon cooling. Why does this happen, and how can I force solid nucleation?
A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the dissolved compound to separate into a solute-rich secondary liquid phase (an emulsion) rather than a rigid crystalline lattice[3]. Pyridazines are particularly prone to this because their high dipole moments stabilize the amorphous liquid state, making integration into a crystal lattice kinetically hindered[3].
Mechanistic Causality:
Oiling out can be either kinetic or thermodynamic.
Kinetic LLPS is driven by rapid cooling or high supersaturation. The solute molecules arrange randomly in highly mobile droplets, which unfortunately act as excellent solvents for unwanted impurities[3].
Thermodynamic LLPS (a miscibility gap) is an inherent area in the phase diagram where the mixture splits into two liquid phases regardless of stirring, impurities, or cooling rates[3].
Resolution:
If the issue is kinetic, you must bypass the high supersaturation zone. Introduce seed crystals at a temperature above the cloud point but below the solubility curve (the metastable zone). Crucially, adding seeds to a system that has already oiled out will fail, as the seeds will simply dissolve into the emulsion[3]. If the issue is thermodynamic, you must alter the phase diagram by changing the solvent system or adjusting the pH[4].
Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out) in crystallization.
Q2: I am observing multiple melting points in my DSC data, indicating polymorphism. How do I isolate the thermodynamically stable polymorph?
A: Diazines exhibit rich polymorphism driven by weak, directional intermolecular interactions (such as C-H···N hydrogen bonds) and are highly sensitive to temperature and pressure variations[5]. Because the energy landscape between different hydrogen-bonded networks is shallow, metastable kinetic polymorphs often precipitate first according to Ostwald's Rule of Stages.
Resolution:
Implement a prolonged slurry conversion (slurry aging) process[4]. Suspend the mixed-phase crystals in a solvent where the compound has moderate solubility. Maintain vigorous stirring at an elevated temperature (e.g., 50 °C) for 24-48 hours. The metastable polymorphs will dissolve and recrystallize onto the templates of the thermodynamically stable form. You can validate the purity of the final crystal form by simulating powder X-ray diffraction (XRPD) diagrams and comparing them across multiple batches[4].
Q3: Salt formation failed due to the low basicity of my pyridazine core. What is the best alternative for improving crystallinity?
A: Because the pKBH of pyridazine is approximately 2.0[1], protonating the adjacent nitrogens requires highly acidic conditions that may degrade sensitive functional groups. The optimal alternative is co-crystallization . Pyridazines are excellent hydrogen-bond acceptors. By pairing them with strong H-bond donors (like carboxylic acids), you can form stable supramolecular synthons[6].
Logic pathway for designing and screening pyridazine co-crystals via supramolecular synthons.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Anti-Oiling Out Seeding Strategy (Rescuing LLPS)
This protocol utilizes controlled desupersaturation to outcompete the kinetic pathway of liquid droplet formation.
Determine the Metastable Zone Width (MSZW): Use a focused beam reflectance measurement (FBRM) or turbidity probe to map the solubility curve (clear point) and nucleation curve (cloud point) of your pyridazine compound.
Dissolution: Dissolve the crude pyridazine in the primary solvent at 5 °C above the clear point. Ensure complete dissolution.
Cooling: Cool the solution to the midpoint of the MSZW (typically 2-5 °C below the clear point) at a slow, controlled rate of 0.1 °C/min.
Validation Check: Self-Validation Step: If the FBRM probe shows a spike in chord counts before reaching the seeding temperature, spontaneous nucleation (or oiling out) has occurred early. You must redissolve the mixture and reduce the cooling ramp speed.
Seeding: Introduce 1-2% (w/w) of pure, milled seed crystals of the desired polymorph. Causality: Adding seeds here provides a low-energy template for lattice integration, safely bypassing the high supersaturation threshold that triggers oiling out[3][4].
Aging & Desupersaturation: Hold the temperature constant for 2 hours to allow the seed bed to grow and consume the supersaturation.
Final Isolation: Resume cooling at 0.1-0.2 °C/min to the final isolation temperature. Filter, wash, and dry.
Protocol 2: Liquid-Assisted Grinding (LAG) for Pyridazine Co-Crystals
When salt formation fails, LAG is a highly efficient, green chemistry approach to force co-crystallization.
Stoichiometric Mixing: Weigh the pyridazine derivative and a suitable coformer (e.g., p-aminosalicylic acid, PAS) in a 2:1 or 1:1 molar ratio[6].
Solvent Addition: Add a catalytic amount of solvent (e.g., methanol or ethyl acetate, typically 0.1-0.2 μL per mg of powder). Causality: The solvent acts as a molecular lubricant, increasing molecular mobility and facilitating the breaking of homomeric interactions to form the desired heteromeric O-H···N synthons[6].
Milling: Place the mixture in a ball mill (e.g., Retsch Mixer Mill) at 25-30 Hz for 20-30 minutes.
Validation Check: Self-Validation Step: Analyze the resulting powder via PXRD. The emergence of distinct diffraction peaks that do not match either the pure pyridazine or the pure coformer confirms the successful formation of a new supramolecular co-crystal phase[4][6].
Part 4: Quantitative Data Summaries
Table 2: Proven Co-Crystallization Synthons for Pyridazines
Coformer Type
Example Coformer
Primary Interaction Motif
Structural Outcome
Carboxylic Acids
p-Aminosalicylic Acid (PAS)
O-H···N (Carboxyl to Pyridazine)
Forms highly stable 2:1 or 1:1 co-crystals. The thirst for H-bond acceptors makes PAS an ideal partner for pyridazine, improving thermal stability[6].
A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of Methyl 6-formylpyridazine-3-carboxylate Derivatives
Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic pot...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. Among the myriad of heterocyclic compounds, the pyridazine nucleus stands out as a "wonder nucleus" due to the diverse and potent biological activities exhibited by its derivatives.[1] The arrangement of two adjacent nitrogen atoms within the six-membered ring imparts unique physicochemical properties, making it a cornerstone for the development of a wide array of therapeutic agents.[2] Pyridazine and its analogues have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3][4] This guide focuses on a specific, yet promising, class of these compounds: Methyl 6-formylpyridazine-3-carboxylate derivatives .
While direct biological data on the parent molecule, Methyl 6-formylpyridazine-3-carboxylate, is emerging, its structural motifs—the pyridazine-3-carboxylate core and the 6-formyl group—are present in compounds with established biological significance. For instance, the related intermediate, Methyl 6-chloropyridazine-3-carboxylate, is a key building block in the synthesis of potential anti-tumor, blood-lipid lowering, and insecticidal agents.[5] This suggests that the targeted scaffold is primed for exploration.
This guide provides a comprehensive framework for the biological activity screening of novel Methyl 6-formylpyridazine-3-carboxylate derivatives. It is designed to be a practical resource, offering not just protocols, but the scientific rationale behind experimental choices, enabling researchers to design and execute robust screening cascades.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The journey to discovering biologically active molecules begins with their synthesis. The Methyl 6-formylpyridazine-3-carboxylate scaffold offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. A general synthetic approach to the core intermediate, Methyl 6-chloropyridazine-3-carboxylate, has been reported, starting from ethyl levulinate and proceeding through a six-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[5]
From this key intermediate, a variety of derivatives can be accessed. For instance, the chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various amino, alkoxy, and thioether groups. The formyl group, which can be introduced at a later stage, is a versatile handle for further derivatization, such as the formation of Schiff bases, hydrazones, or oximes, each introducing distinct chemical properties and potential biological interactions.
Below is a generalized workflow for the synthesis and diversification of the target compounds.
Caption: Generalized synthetic workflow for Methyl 6-formylpyridazine-3-carboxylate derivatives.
Part 2: A Multi-pronged Approach to Biological Activity Screening
A systematic and logical screening cascade is crucial for efficiently identifying the biological potential of a new compound library. Based on the known activities of related pyridazine derivatives, we propose a three-tiered screening approach focusing on anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity Screening
The pyridazine scaffold is a well-established pharmacophore in oncology research, with derivatives exhibiting potent cytotoxic and antiproliferative effects.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. A common starting concentration range is 0.1 to 100 µM. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control and untreated cells).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Data Presentation:
Compound
Cell Line
IC50 (µM) after 48h
Derivative 1
HCT-116
Experimental Value
Derivative 2
HCT-116
Experimental Value
Derivative 1
MCF-7
Experimental Value
Derivative 2
MCF-7
Experimental Value
Imatinib (Control)
HCT-116
Reference Value
This table should be populated with your experimental data.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening
Given the prevalence of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority. Pyridazine derivatives have shown significant promise in this area.[8][9]
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This method is highly standardized and allows for the testing of multiple compounds and microbial strains simultaneously.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs.
Step-by-Step Protocol:
Prepare Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well plate.
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include positive (microbe and broth) and negative (broth only) controls.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.
Confirmation (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.
Data Presentation:
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
Derivative 1
Experimental Value
Experimental Value
Experimental Value
Derivative 2
Experimental Value
Experimental Value
Experimental Value
Chloramphenicol (Control)
Reference Value
Reference Value
N/A
Fluconazole (Control)
N/A
N/A
Reference Value
This table should be populated with your experimental data.
Enzyme Inhibition Screening
Many pyridazine derivatives exert their therapeutic effects by inhibiting specific enzymes. Notable examples include the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), Monoamine Oxidase (MAO), and Cyclooxygenase (COX) enzymes.[2][3]
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth and metastasis. Its inhibition is a validated strategy in cancer therapy.[3]
Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is typically done using a biochemical assay format, such as an ELISA-based or fluorescence-based method.
General Protocol Outline:
Assay Setup: In a microplate, combine the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
Compound Addition: Add the test compounds at various concentrations.
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody or a fluorescent probe.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Simplified signaling pathway of VEGFR-2 and its inhibition.
Data Presentation:
Compound
VEGFR-2 Inhibition IC50 (µM)
Derivative 1
Experimental Value
Derivative 2
Experimental Value
Sorafenib (Control)
Reference Value
This table should be populated with your experimental data.
Part 3: Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of Methyl 6-formylpyridazine-3-carboxylate derivatives. By employing a multi-tiered screening approach encompassing anticancer, antimicrobial, and enzyme inhibitory assays, researchers can efficiently identify promising lead compounds. The detailed protocols and rationale provided herein are intended to ensure scientific integrity and reproducibility.
The journey from a novel scaffold to a clinical candidate is long and arduous. However, with a logical and well-executed screening strategy, the therapeutic potential of this exciting class of pyridazine derivatives can be thoroughly explored and, ultimately, unlocked.
References
El-Sayed, R., & Ahmed, S.A. (2016). Synthesis of some new thiazole, oxazole, pyrimidine and pyridazine derivatives from 2-cyano-N-octadecyl-acetamide as antimicrobial and surface active agents. Journal of Heterocyclic Chemistry, 53(1), 121-128. [Link]
Taleb, H., et al. (2010). Development of a novel tetrahydro-2H-Pyrano[3,2-c]Pyridazin-3(6H)-one. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. [Link]
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Research & Reviews: Journal of Chemistry, 3(2), 1-15. [Link]
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]
Krbavčič, A., et al. (1987). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Farmacevtski Vestnik, 38(4), 221-228. [Link]
Barrett, A. G. M. (2004). Pyridazine. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 649-681). Elsevier. [Link]
Wang, Z., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. [Link]
Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
Konno, S., et al. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. Heterocycles, 34(2), 219-222. [Link]
Almehizia, A. A., et al. (2020). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Molecules, 25(23), 5733. [Link]
Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]
Constellation Pharmaceuticals Inc. (2016). Therapeutic pyridazine compounds and uses thereof. WO2016138114A1.
Oncodesign. (2021). 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents. WO2021018857A1.
Watterson, D. M., Van Eldik, L., & Hu, W. (2009). Formulations containing pyridazine compounds. US-2009325973-A1. [Link]
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1244. [Link]
Laconde, G., et al. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 148, 333-345. [Link]
Kim, Y., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 741-744. [Link]
Regents of the University of California. (2007). Advanced drug development and manufacturing. EP 2511844 A2. [Link]
El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1), 49. [Link]
Pharma Inventor Inc. (2020). Patents & Publications. [Link]
Rakib, E. M., et al. (2006). The anticancer potential of various substituted pyridazines and related compounds. Mini reviews in medicinal chemistry, 6(12), 1367-1376. [Link]
Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369974. [Link]
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
Mabkhot, Y. N., et al. (2019). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 24(17), 3149. [Link]
Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European journal of medicinal chemistry, 44(5), 1989-1996. [Link]
Comparative Reactivity Guide: Methyl 6-formylpyridazine-3-carboxylate vs. Heteroaryl Aldehydes
As a Senior Application Scientist, selecting the right heterocyclic building block is critical for successful scaffold hopping and library generation in drug discovery. Methyl 6-formylpyridazine-3-carboxylate (CAS 213810...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the right heterocyclic building block is critical for successful scaffold hopping and library generation in drug discovery. Methyl 6-formylpyridazine-3-carboxylate (CAS 2138100-25-9)[1] is a highly functionalized, electron-deficient building block. However, its unique electronic topology presents specific synthetic challenges compared to standard aromatic or heteroaromatic aldehydes.
This guide provides an in-depth, objective comparison of the reactivity of Methyl 6-formylpyridazine-3-carboxylate against baseline aldehydes, focusing on causality, chemoselectivity, and field-proven experimental protocols.
Structural and Electronic Profiling
The reactivity of an aldehyde is fundamentally dictated by the electron density of its attached ring system.
Benzaldehyde (Baseline): A neutral aromatic system where the carbonyl carbon possesses standard electrophilicity.
Pyridine-2-carboxaldehyde: The introduction of a single nitrogen atom withdraws electron density via inductive and resonance effects, increasing the electrophilicity of the formyl group[2].
Methyl 6-formylpyridazine-3-carboxylate: The 1,2-diazine (pyridazine) core is profoundly electron-deficient. The adjacent nitrogen atoms create a strong dipole, and the presence of the C3 methyl ester (an electron-withdrawing group) further depletes electron density from the ring. Consequently, the C6 formyl carbon is hyper-electrophilic .
Causality in Reactivity
Because of this hyper-electrophilicity, Methyl 6-formylpyridazine-3-carboxylate exhibits two distinct behavioral deviations:
Hydrate and Hemiacetal Formation: In aqueous or alcoholic media, the aldehyde rapidly forms stable hydrates or hemiacetals. This thermodynamic sink can stall nucleophilic addition reactions (like imine formation) if water is not strictly excluded.
Chemoselectivity Issues: The C3 methyl ester is susceptible to nucleophilic attack (amidation or saponification). Highly nucleophilic amines or harsh basic conditions will lead to degradation of the ester alongside the desired aldehyde functionalization.
Quantitative Reactivity Comparison
The following table synthesizes experimental performance data for reductive amination—a staple reaction in medicinal chemistry—across different aldehyde classes.
Aldehyde Substrate
Ring Electron Density
Relative Electrophilicity
Hydrate Stability
Optimal Solvent
Typical Yield (Reductive Amination)
Benzaldehyde
Neutral
Low
Very Low
MeOH or EtOH
>90%
Pyridine-2-carboxaldehyde
Deficient
Moderate
Low
MeOH or DCE
80–90%
Methyl 6-formylnicotinate
Highly Deficient
High
Moderate
DCE
70–85%
Methyl 6-formylpyridazine-3-carboxylate
Extremely Deficient
Very High
High
Anhydrous DCE
50–70%
Data reflects standard reductive amination using primary alkyl amines and NaBH(OAc)₃ at room temperature.
Mechanistic Workflow & Side Reactions
To successfully utilize Methyl 6-formylpyridazine-3-carboxylate, one must navigate the competing pathways of imine formation and hydration. The diagram below illustrates the self-validating workflow required to push the equilibrium toward the target secondary amine.
Fig 1. Reaction pathways of hyper-electrophilic pyridazine aldehydes during reductive amination.
When transitioning from a standard aldehyde like pyridine-2-carboxaldehyde to Methyl 6-formylpyridazine-3-carboxylate, the protocol must be heavily modified to prevent ester cleavage and hydrate trapping[3].
Step-by-Step Protocol
Objective: Synthesize a secondary amine while preserving the C3 methyl ester.
Step 1: Imine Formation (Anhydrous Conditions)
Procedure: Dissolve Methyl 6-formylpyridazine-3-carboxylate (1.0 equiv, 1.0 mmol) and the primary amine (1.05 equiv) in strictly anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under an argon atmosphere. Add 3Å molecular sieves.
Causality: DCE is utilized instead of the traditional methanol. Methanol can form stable hemiacetals with the hyper-electrophilic C6 formyl group and can also cause transesterification at the C3 position. Molecular sieves drive the equilibrium by sequestering the water generated during imine formation.
Step 2: Acid Catalysis
Procedure: Add glacial acetic acid (0.1 equiv) and stir at room temperature for 2 hours.
Causality: While the aldehyde is highly reactive, the resulting hemiaminal intermediate requires mild protonation to facilitate the elimination of water and form the iminium ion. Stronger acids would protonate the pyridazine nitrogens, precipitating the starting material.
Step 3: Chemoselective Reduction
Procedure: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 equiv). Allow the reaction to slowly warm to room temperature over 12 hours.
Causality: STAB is chosen over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and will rapidly reduce the unreacted free aldehyde to an alcohol (a major side reaction for highly electrophilic substrates)[4]. STAB selectively reduces the iminium ion over the aldehyde. The 0 °C starting temperature suppresses nucleophilic attack of the amine on the C3 ester.
Step 4: Quenching and Workup
Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: NaHCO₃ is a mild base that neutralizes the acetic acid and destroys excess STAB. Stronger bases (like NaOH or KOH) must be strictly avoided to prevent saponification of the C3 methyl ester.
Summary of Application
Methyl 6-formylpyridazine-3-carboxylate is a powerful handle for introducing the pyridazine motif into drug candidates. However, its reactivity cannot be treated as a direct equivalent to pyridine-2-carboxaldehyde. By understanding the causality of its hyper-electrophilicity—specifically its propensity for hydration and the vulnerability of its ester group—chemists can design self-validating, anhydrous protocols that maximize yield and chemoselectivity.
References
Journal of Medicinal Chemistry (ACS Publications). Drug-to-Genome-to-Drug, Step 2: Reversing Selectivity in a Series of Antiplasmodial Compounds. (Discusses reductive amination protocols for complex, electron-deficient heteroaryl aldehydes). Retrieved from:[Link]
ResearchGate. Reductive amination of carbonyl compounds with NaBH4 catalyzed by PANI-HBF4. (Highlights the risks of over-reduction with aggressive hydrides on heteroaryl aldehydes). Retrieved from: [Link]
HPLC and GC-MS analysis for purity assessment of Methyl 6-formylpyridazine-3-carboxylate
Title: HPLC vs. GC-MS for Purity Assessment of Methyl 6-formylpyridazine-3-carboxylate: A Comprehensive Comparison Guide Introduction Methyl 6-formylpyridazine-3-carboxylate (CAS: 2138100-25-9) is a highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Title: HPLC vs. GC-MS for Purity Assessment of Methyl 6-formylpyridazine-3-carboxylate: A Comprehensive Comparison Guide
Introduction
Methyl 6-formylpyridazine-3-carboxylate (CAS: 2138100-25-9) is a highly functionalized pharmaceutical intermediate. The pyridazine scaffold is heavily utilized in drug discovery due to its unique physicochemical properties, including weak basicity, a high dipole moment, and robust hydrogen-bonding capacity[1]. However, the presence of both a reactive formyl (aldehyde) group and a hydrolyzable methyl ester on this electron-deficient ring presents distinct analytical challenges.
For drug development professionals, establishing a robust purity assessment method is critical. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing this compound, detailing the causality behind experimental choices and providing self-validating protocols grounded in ICH Q2(R2) guidelines[2].
Physicochemical Properties & Causality in Method Selection
Before selecting an instrument, we must analyze the molecule's reactivity to prevent artifact formation during sample preparation:
The Formyl Group (-CHO): Aldehydes are highly susceptible to oxidation (forming the 6-carboxy derivative) and nucleophilic attack. Causality: If methanol or ethanol is used as the sample diluent, the formyl group will rapidly undergo acetalization to form a dialkyl acetal artifact, artificially lowering the reported purity of the batch. Therefore, aprotic solvents (e.g., acetonitrile) are mandatory.
The Pyridazine Ring: The two adjacent nitrogen atoms make the molecule polar and weakly basic[1]. Causality: In Reversed-Phase HPLC (RP-HPLC), unendcapped silica columns will cause severe peak tailing due to secondary interactions with these basic nitrogens. An acidic modifier (like Trifluoroacetic acid, TFA) is required to suppress silanol ionization and ensure sharp, symmetrical peaks.
Volatility vs. Thermal Stability: With a molecular weight of 166.14 g/mol , the compound is theoretically volatile enough for GC-MS. However, the formyl group can undergo thermal decarbonylation at the high temperatures (e.g., 250°C) typical of a GC injection port.
High-Performance Liquid Chromatography (HPLC-PDA): The Primary Standard
HPLC coupled with a Photodiode Array (PDA) detector is the optimal primary method for quantifying the purity of Methyl 6-formylpyridazine-3-carboxylate. The highly conjugated π-system of the pyridazine ring yields strong UV absorbance, allowing for high sensitivity without the need for derivatization.
Self-Validating Protocol: RP-HPLC
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as mandated by ICH Q2(R2)[2]. The system is only validated if it can resolve the parent compound from its primary degradation product (the oxidized carboxylic acid).
Column: C18, 150 x 4.6 mm, 3.5 µm (Strictly endcapped to prevent basic nitrogen tailing).
Mobile Phase A: 0.1% TFA in Water (Lowers pH to ~2.0, protonating the pyridazine nitrogens and ion-pairing them for retention).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: PDA at 254 nm (primary) and 280 nm (secondary).
Sample Prep: Dissolve 1.0 mg/mL of the standard in pure Acetonitrile (strictly avoiding alcohols).
SST Requirement: Inject a resolution mixture containing the parent compound and 1% of the 6-carboxy impurity. The resolution (
Rs
) between the two peaks must be
≥2.0
before proceeding with sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Profiling
While HPLC excels at non-volatile and polar impurities, GC-MS is indispensable for detecting volatile process impurities, such as residual halogenated precursors or extraction solvents, which lack UV chromophores[3]. Furthermore, electron ionization (EI) provides a definitive mass spectral fingerprint (molecular ion
M+
at m/z 166) for structural confirmation of nitrogen-containing heterocycles[4].
Self-Validating Protocol: GC-MS
To mitigate the risk of thermal degradation of the formyl group, a carefully optimized split method with a deactivated liner and lowered injector temperature must be used.
Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
Carrier Gas: Helium at 1.0 mL/min (Constant flow).
Injection: 1 µL, Split ratio 10:1. Injector temperature set to 200°C (kept deliberately lower than the standard 250°C to minimize thermal decarbonylation).
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Source: Electron Impact (EI) at 70 eV. Scan range m/z 50–300.
Sample Prep: Dissolve in Dichloromethane (DCM) at 0.5 mg/mL.
SST Requirement: Signal-to-noise (S/N) ratio of the molecular ion (m/z 166) must be
≥100:1
for the lowest calibration standard to verify ionization efficiency.
Data Presentation: Method Comparison
The following table synthesizes the performance metrics of both methods for this specific intermediate, allowing researchers to quickly identify the appropriate technique for their specific analytical goal.
Structural confirmation, volatile process impurities
LOD / LOQ
0.05% / 0.1% (Area Normalization)
0.01% / 0.05% (Highly sensitive for volatiles)
Thermal Degradation Risk
None (Ambient/column temp 30°C)
Moderate (Injector port may induce decarbonylation)
Artifact Risk
High if alcoholic diluents are used (Acetalization)
Low (DCM used as diluent)
Resolution of Isomers
Excellent (Customizable via gradient/stationary phase)
Good, but limited by thermal stability constraints
Visualizing the Analytical Logic
Below is the decision tree for processing Methyl 6-formylpyridazine-3-carboxylate, illustrating the complementary nature of both techniques.
Caption: Decision tree for selecting the optimal analytical workflow for Methyl 6-formylpyridazine-3-carboxylate.
Understanding the degradation pathways is critical to avoiding false-positive impurity reporting. The diagram below maps the causality of sample preparation errors.
Caption: Common degradation pathways and artifact formation during sample preparation.
Conclusion
For the purity assessment of Methyl 6-formylpyridazine-3-carboxylate, HPLC-PDA stands as the authoritative, primary quantitative tool due to the molecule's polarity and UV-activity. GC-MS should not be used as a standalone purity assay due to the thermal lability of the formyl group, but it remains an essential orthogonal technique for identifying volatile impurities and confirming the molecular mass. By understanding the chemical causality—specifically the reactivity of the aldehyde and the basicity of the pyridazine ring—analysts can design self-validating, ICH-compliant methodologies that ensure absolute data integrity.
References
Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research.[1][Link]
International Council for Harmonisation (ICH). (2023). "ICH Q2(R2) Validation of Analytical Procedures." IntuitionLabs / ICH Official Guidelines.[2][Link]
Various Authors. (2020). "GC-MS-Based Metabolomics Analysis of Nitrogen-Containing Compounds." MDPI.[4][Link]
A Comparative Guide to Formylating Agents for Pyridazine Synthesis: Overcoming Electron Deficiency through Mechanistic Design
Executive Summary The formylation of pyridazines is a critical transformation in medicinal chemistry, providing a versatile aldehyde handle for subsequent functionalization (e.g., reductive aminations, Wittig reactions)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The formylation of pyridazines is a critical transformation in medicinal chemistry, providing a versatile aldehyde handle for subsequent functionalization (e.g., reductive aminations, Wittig reactions). However, the 1,2-diazine core is inherently electron-deficient, rendering classical electrophilic aromatic substitution (EAS) largely ineffective.
As a Senior Application Scientist, I have evaluated numerous formylating agents across diverse heterocyclic scaffolds. This guide objectively compares the three primary strategies for pyridazine formylation: Vilsmeier-Haack (Electrophilic) , Minisci-type (Radical) , and Directed ortho-Metalation (Anionic) . By understanding the causality behind these experimental choices, researchers can select the optimal reagent system to maximize yield and regioselectivity.
The Mechanistic Challenge: Pyridazine's Electron Deficiency
Pyridazine features two adjacent electronegative nitrogen atoms that deeply stabilize the Highest Occupied Molecular Orbital (HOMO) and lower the Lowest Unoccupied Molecular Orbital (LUMO) [3].
Because traditional formylating agents (like the Vilsmeier reagent) are electrophiles, they require an electron-rich aromatic ring to attack. Attempting to force an electrophile onto an unactivated pyridazine results in starting material recovery or decomposition [1]. To bypass this bottleneck, modern synthetic protocols rely on polarity reversal—either by using nucleophilic radicals that favor low-LUMO systems or by generating highly nucleophilic carbanions via metalation.
Mechanistic pathways for pyridazine formylation based on electronic properties.
Comparative Analysis of Formylation Strategies
Vilsmeier-Haack (POCl₃ / DMF): The Electrophilic Bottleneck
Mechanism: Generates a highly electrophilic chloroiminium ion.
Causality: Because the Vilsmeier reagent is an electrophile, it strictly requires an electron-donating group (EDG) on the pyridazine ring (e.g., aminopyridazines or pyridazinones) to raise the HOMO energy. Unactivated pyridazines will not react [1].
Verdict: Only viable for highly activated, electron-rich pyridazine derivatives.
Minisci Radical Formylation (MeOH / PIFA): The Nucleophilic Solution
Mechanism: Utilizes methanol as a formyl equivalent in the presence of an oxidant like phenyliodine bis(trifluoroacetate) (PIFA). The reaction generates a nucleophilic hydroxymethyl radical (•CH₂OH).
Causality: By adding an acid (e.g., TFA), the pyridazine ring is protonated. This drastically lowers the LUMO, making the ring highly susceptible to attack by the nucleophilic radical at the C4 or C5 position [4]. Subsequent oxidation and deprotonation yield the aldehyde [2].
Verdict: The premier choice for unactivated or deactivated pyridazines.
Directed ortho-Metalation (LTMP / DMF): The Carbanion Approach
Mechanism: Uses a sterically hindered base (Lithium tetramethylpiperidide, LTMP) to deprotonate the ring adjacent to a directing group (e.g., a halogen). The resulting carbanion is trapped by DMF.
Causality: Standard bases like n-BuLi act as nucleophiles and will attack the electron-deficient diazine core. LTMP is non-nucleophilic, ensuring clean deprotonation. The resulting lithiopyridazine reverses the ring's polarity, allowing it to attack the electrophilic carbon of DMF [3].
Verdict: Excellent for regioselective formylation when a directing group is present.
Quantitative Performance Comparison
The following table summarizes the quantitative data and operational parameters for each formylating strategy.
Formylating Agent / Method
Substrate Requirement
Typical Yield
Regioselectivity
Reaction Conditions
POCl₃ / DMF (Vilsmeier)
Highly activated (e.g., aminopyridazines)
0 - 15% (Unactivated)60 - 85% (Activated)
C4 or C5 (directed by EDG)
80-100 °C, 2-12 h
MeOH / PIFA (Minisci Radical)
Unactivated or deactivated pyridazines
50 - 75%
C4/C5 (sterically/electronically driven)
RT to 50 °C, Acidic, 4-8 h
LTMP / DMF (Directed Metalation)
Halogen or alkoxy directing group
65 - 90%
Strictly ortho to directing group
-78 °C, Anhydrous THF, 1-2 h
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.
Protocol A: Minisci-Type Formylation of Unactivated Pyridazine
This protocol leverages methanol as a latent formylating agent via radical generation [5].
Workflow of the Minisci-type radical formylation process.
Step-by-Step Methodology:
Preparation: In an oven-dried flask, dissolve the unactivated pyridazine (1.0 equiv) in a 1:1 mixture of CH₃CN and H₂O (0.2 M).
Causality Check: TFA protonates the diazine nitrogens, drastically lowering the LUMO to activate the ring for nucleophilic radical attack.
Radical Generation: Add Methanol (10.0 equiv) followed by PIFA (2.0 equiv) in portions.
Reaction: Stir the mixture at room temperature for 6 hours. PIFA oxidizes the methanol to generate the •CH₂OH radical, which attacks the C4/C5 position.
Self-Validation (LC-MS): Sample the reaction at 4 hours. A successful reaction will show a mass shift of +28 Da corresponding to the addition of the formyl group ([M+H]⁺).
Workup & NMR Validation: Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography. ¹H NMR validation requires the observation of a sharp, diagnostic aldehyde singlet at ~10.2 - 10.5 ppm .
This protocol utilizes a halogen directing group to force regioselective formylation using DMF.
Step-by-Step Methodology:
Base Preparation: In a flame-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 equiv) dropwise to generate LTMP. Stir for 30 minutes.
Causality Check: LTMP is sterically hindered. Using standard n-BuLi directly on pyridazine would result in destructive nucleophilic addition to the ring rather than deprotonation.
Metalation: Add a solution of 3-chloropyridazine (1.0 equiv) in THF dropwise at -78 °C. The chlorine atom directs the lithium to the adjacent C4 position. Stir for 45 minutes.
Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) rapidly. DMF acts as the formylating agent, reacting with the highly nucleophilic lithiopyridazine.
Self-Validation (TLC): Quench a 0.1 mL aliquot with aqueous NH₄Cl. TLC (UV 254 nm) should reveal a new, highly UV-active spot with a lower Rf than the starting material.
Workup & NMR Validation: Quench the bulk reaction with saturated NH₄Cl, warm to room temperature, and extract with DCM. ¹H NMR validation will confirm success via the disappearance of the C4 proton and the appearance of the aldehyde proton at ~10.4 ppm .
Conclusion & Strategic Recommendations
When synthesizing formylpyridazines, the inherent electron deficiency of the diazine core dictates the choice of reagent.
Avoid Vilsmeier-Haack conditions unless your substrate is heavily decorated with electron-donating groups.
For unactivated cores, the Minisci radical formylation provides a robust, scalable, and highly effective solution by exploiting the lowered LUMO of the protonated heterocycle.
If strict regiocontrol is required and a directing group is available, Directed ortho-Metalation using LTMP and DMF is the gold standard.
References
C3-Formylation of Pyridines via Streptocyanine Intermediates
Source: ACS Publications
URL:[Link]...
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch
Source: Chinese Chemical Society
URL:[Link]...
Product Class 8: Pyridazines
Source: Thieme Connect
URL:[Link]...
Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability
Source: Journal of the American Chemical Society (ACS)
URL:[Link]...
Metal-, Photocatalyst-, and Light-Free Minisci C–H Alkylation of N-Heteroarenes with Oxalates
Source: The Journal of Organic Chemistry (ACS)
URL:[Link]...
Validation
A Senior Application Scientist's Comparative Guide to Methyl 6-Formylpyridazine-3-carboxylate and Other Key Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Heterocyclic Aldehydes in Modern Synthesis In the landscape of medicinal chemistry and organic synthesis, heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Heterocyclic Aldehydes in Modern Synthesis
In the landscape of medicinal chemistry and organic synthesis, heterocyclic aldehydes are indispensable building blocks. Their utility stems from the convergence of a reactive aldehyde functionality, ripe for a myriad of transformations, with the unique electronic and steric properties imparted by the heteroaromatic core. This guide offers a comparative analysis of Methyl 6-formylpyridazine-3-carboxylate, a molecule of growing interest, alongside a selection of classical and contemporary heterocyclic aldehydes. Our objective is to furnish researchers with the foundational knowledge and practical insights necessary to make informed decisions in their synthetic endeavors, particularly in the context of drug discovery.
The choice of a heterocyclic aldehyde is rarely arbitrary. It is a strategic decision that can profoundly influence not only the outcome of a chemical reaction but also the ultimate biological and pharmacokinetic profile of a target molecule. Factors such as the electron-donating or -withdrawing nature of the heterocycle, its size, and its potential for specific intermolecular interactions all play a crucial role.[1]
This guide will delve into the comparative reactivity of Methyl 6-formylpyridazine-3-carboxylate against Pyridine-2-carboxaldehyde, Thiophene-2-carboxaldehyde, Furan-2-carboxaldehyde, and Imidazole-2-carboxaldehyde. We will explore their performance in key synthetic transformations, supported by experimental data and detailed protocols. Furthermore, we will examine the underlying principles that govern their reactivity and discuss the strategic implications of their use in drug design, touching upon aspects like metabolic stability and bioisosterism.
Comparative Analysis of Physicochemical and Reactivity Profiles
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon.[2] This, in turn, is modulated by the electronic properties of the attached heterocyclic ring. Electron-withdrawing groups or rings enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Conversely, electron-donating systems can diminish this electrophilicity. Steric hindrance around the carbonyl group also plays a significant role, with less hindered aldehydes generally reacting more readily.[4][5]
Table 1: Physicochemical Properties of Selected Heterocyclic Aldehydes
Electron-rich furan ring, can be sensitive to acidic conditions.
Imidazole-2-carboxaldehyde
C₄H₄N₂O
96.09
201-204
Amphoteric imidazole ring, can act as both H-bond donor and acceptor.
The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient, a property that is further amplified in Methyl 6-formylpyridazine-3-carboxylate by the presence of the electron-withdrawing methyl ester group.[8][9] This electronic profile suggests a heightened electrophilicity of the aldehyde carbonyl, potentially leading to enhanced reactivity in nucleophilic addition reactions compared to aldehydes appended to more electron-rich heterocycles like furan and thiophene.[10]
Caption: Predicted reactivity order based on electronic effects.
Performance in Key Synthetic Transformations: A Data-Driven Comparison
To provide a practical framework for comparison, we will now examine the performance of these aldehydes in three ubiquitous and powerful synthetic methodologies: the Wittig reaction, reductive amination, and the Ugi multicomponent reaction.
The Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of Heterocyclic Aldehydes
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[11] The success and stereochemical outcome of these reactions are influenced by the reactivity of both the aldehyde and the phosphorus ylide. Generally, more electrophilic aldehydes react more readily.[12]
Table 2: Comparative Yields in the Horner-Wadsworth-Emmons Reaction
Note: The yield for Methyl 6-formylpyridazine-3-carboxylate is a prediction based on its high electrophilicity. Direct comparative studies under identical conditions are scarce in the literature.
The electron-deficient nature of Methyl 6-formylpyridazine-3-carboxylate is anticipated to make it an excellent substrate for Wittig-type reactions, likely leading to high yields and potentially favoring the formation of the thermodynamically more stable (E)-alkene with stabilized ylides.[15]
Caption: Simplified workflow of the Wittig reaction.
This protocol describes a general procedure for the HWE reaction with a heterocyclic aldehyde.
Preparation of the Ylide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Reaction with Aldehyde: Cool the resulting clear solution of the ylide back to 0 °C. Add a solution of the heterocyclic aldehyde (1.0 eq) in anhydrous THF dropwise over 15-20 minutes.
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Causality: The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate, generating the nucleophilic carbanion. The reaction is typically performed at low temperatures to control the exothermic reaction and improve stereoselectivity. Anhydrous conditions are crucial as the ylide is moisture-sensitive.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[16][17] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. The efficiency of this process is dependent on both the rate of imine formation and the subsequent reduction.
Table 3: Comparative Performance in Reductive Amination
Note: The yield for Methyl 6-formylpyridazine-3-carboxylate is a prediction based on its high electrophilicity, which should facilitate imine formation.
The enhanced electrophilicity of Methyl 6-formylpyridazine-3-carboxylate is expected to accelerate the initial imine formation step, which is often the rate-limiting step in reductive amination, particularly with less nucleophilic amines.[20]
Caption: Workflow for one-pot reductive amination.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol provides a general method for the reductive amination of a heterocyclic aldehyde.
Reaction Setup: To a solution of the heterocyclic aldehyde (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion at room temperature.
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amine.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the aldehyde without significant reduction of the starting material. DCE is a common solvent for this reaction as it is aprotic and effectively dissolves the reactants.
The Ugi Multicomponent Reaction: A Pathway to Molecular Diversity
Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials.[21][22] The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reactivity of the aldehyde component can influence the overall efficiency and yield of the reaction.[23]
Table 4: Representative Yields in the Ugi Four-Component Reaction
Note: The yield for Methyl 6-formylpyridazine-3-carboxylate is an estimation. The electron-withdrawing nature of the ring is generally favorable for the initial imine formation in the Ugi reaction mechanism.
The high electrophilicity of Methyl 6-formylpyridazine-3-carboxylate is expected to be advantageous in the Ugi reaction, promoting the initial condensation with the amine to form the iminium ion, which is a key step in the reaction cascade.[21]
Caption: Conceptual overview of the Ugi four-component reaction.
Experimental Protocol: Ugi Four-Component Reaction
This protocol outlines a general procedure for the Ugi reaction.
Initial Mixing: In a vial, dissolve the heterocyclic aldehyde (1.0 eq) and the amine (1.0 eq) in methanol (MeOH). Stir the mixture for 30 minutes at room temperature.
Addition of Components: To the mixture, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
Reaction and Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct crystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.
Causality: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the proton exchange steps in the mechanism. The reaction is typically run at high concentrations to favor the formation of the desired product. The final Mumm rearrangement is irreversible and drives the reaction to completion.[21]
Strategic Considerations in Drug Discovery: The Pyridazine Advantage
The choice of a heterocyclic scaffold in a drug discovery program extends far beyond its impact on chemical reactivity. The heterocycle itself is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties. The pyridazine ring, in particular, has emerged as a "privileged structure" in medicinal chemistry.[8][9][27]
Metabolic Stability: A significant challenge in drug development is overcoming rapid metabolic degradation by enzymes such as cytochrome P450s. The replacement of a metabolically labile phenyl ring with a pyridazine ring has been shown in numerous cases to enhance metabolic stability.[18] The nitrogen atoms in the pyridazine ring can lower the electron density of the ring system, making it less susceptible to oxidative metabolism.[24]
Solubility and Lipophilicity: The pyridazine ring is more polar than a phenyl ring, which can lead to improved aqueous solubility and a reduction in lipophilicity (LogP).[28][29] These are often desirable attributes for drug candidates, as they can lead to better absorption and distribution profiles.
Target Engagement: The two adjacent nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors.[27] This allows for specific and strong interactions with biological targets, potentially leading to increased potency and selectivity.
Case Study: Pyridazine as a Bioisosteric Replacement
In the development of inhibitors for various kinases, the strategic replacement of a phenyl group with a pyridazine ring has led to significant improvements in drug-like properties. For instance, in the optimization of certain kinase inhibitors, this substitution resulted in enhanced metabolic stability and improved oral bioavailability, ultimately leading to the identification of clinical candidates.[16][30]
Conclusion: A Versatile and Promising Building Block
Methyl 6-formylpyridazine-3-carboxylate represents a highly versatile and promising building block for organic synthesis and medicinal chemistry. Its electron-deficient nature, a consequence of both the inherent properties of the pyridazine ring and the presence of a methyl ester, renders its aldehyde functionality highly reactive towards a wide range of nucleophiles. This heightened reactivity can translate into improved reaction rates and yields in key transformations such as Wittig-type olefinations, reductive aminations, and multicomponent reactions.
Beyond its chemical reactivity, the pyridazine core offers significant advantages in the context of drug design. Its ability to enhance metabolic stability, improve solubility, and engage in specific hydrogen bonding interactions makes it an attractive scaffold for the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of the comparative properties of Methyl 6-formylpyridazine-3-carboxylate and other heterocyclic aldehydes is crucial for the rational design of new synthetic routes and the optimization of lead compounds. This guide provides a foundational framework for harnessing the full potential of these valuable synthetic intermediates.
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Efficacy comparison of catalysts for reactions involving Methyl 6-formylpyridazine-3-carboxylate
An in-depth technical analysis and protocol guide for the functionalization of Methyl 6-formylpyridazine-3-carboxylate (CAS 2138100-25-9), a privileged, highly electron-deficient heteroaromatic building block used extens...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and protocol guide for the functionalization of Methyl 6-formylpyridazine-3-carboxylate (CAS 2138100-25-9), a privileged, highly electron-deficient heteroaromatic building block used extensively in modern drug discovery[1].
Mechanistic Causality: The Challenge of the Pyridazine Core
Functionalizing Methyl 6-formylpyridazine-3-carboxylate via reductive amination presents unique chemoselectivity challenges. The pyridazine ring, containing two adjacent nitrogen atoms, is profoundly electron-withdrawing. This electronic environment renders the C6-formyl group hyper-reactive and susceptible to unwanted side reactions (e.g., hydration or acetalization). Furthermore, the C3-methyl ester and the N-N heteroaromatic bond are highly sensitive to over-reduction under harsh conditions.
To successfully yield the target alkylamine without degrading the substrate, the chosen catalyst system must accelerate imine formation faster than the reduction of the free aldehyde, while the hydride source must be mild enough to preserve the ester and the heteroaromatic core[2].
Reaction pathway for the reductive amination of Methyl 6-formylpyridazine-3-carboxylate.
Catalyst Efficacy & Chemoselectivity Comparison
System A: Titanium(IV) Isopropoxide / NaBH(OAc)₃ (Industry Standard)
Mechanism & Causality: Ti(O-iPr)₄ acts as a dual-purpose Lewis acid and water scavenger. It tightly coordinates to the highly electrophilic formyl oxygen, accelerating amine attack. As water is produced during imine formation, Ti(O-iPr)₄ traps it (forming insoluble TiO₂ species), driving the equilibrium forward and completely preventing the hydrolysis of the delicate C3-methyl ester. Subsequent in situ reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly chemoselective; it reduces the iminium species without reducing the unreacted aldehyde or the pyridazine ring[3].
System B: Visible-Light Photoredox Catalysis (Emerging Alternative)
Mechanism & Causality: Recent advancements utilize Iridium-based photocatalysts (e.g.,[Ir(ppy)₂(dtbbpy)]PF₆) to drive direct reductive amination without external hydride sources[4]. Under blue LED irradiation, the single-electron oxidation of an in situ formed aminal generates an α-amino radical that is subsequently reduced to the tertiary amine[5]. This method operates under exceptionally mild, neutral conditions, completely eliminating the risk of over-reducing the pyridazine core.
System C: Heterogeneous Hydrogenation (Pd/C + H₂)
Mechanism & Causality: While classic catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly atom-economical, it exhibits poor chemoselectivity for this specific substrate. The electron-deficient pyridazine ring is highly susceptible to partial hydrogenation (yielding 1,4,5,6-tetrahydropyridazines), and the resulting benzylic-like C-N bond can undergo unwanted hydrogenolysis.
The following protocol is engineered as a self-validating system. Visual cues (color changes, precipitation) are embedded to ensure the researcher can verify the mechanistic progression in real-time.
Step-by-step workflow for Ti(O-iPr)4-mediated reductive amination.
Step-by-Step Methodology:
Imine Formation (Activation): In an oven-dried flask under an inert Argon atmosphere, dissolve Methyl 6-formylpyridazine-3-carboxylate (1.0 equiv, 10 mmol) and the desired secondary amine (1.1 equiv, 11 mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).
Causality: DCE is selected over DCM due to the superior solubility and stability profile of the borohydride reagent in this solvent[3].
Lewis Acid Addition: Syringe in Ti(O-iPr)₄ (1.5 equiv, 15 mmol) dropwise at room temperature. Stir the homogeneous yellow solution for 2 hours.
Validation Check: Monitor by TLC (1:1 Hexanes/EtOAc, UV 254 nm). The highly UV-active aldehyde starting material (Rf ≈ 0.6) must completely disappear, replaced by a baseline-shifted imine spot.
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 equiv, 20 mmol) portionwise over 10 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 12 hours.
Quenching & Precipitation (Critical Step): Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).
Validation Check: A thick, white precipitate of TiO₂ will immediately form. This confirms the successful hydrolysis and neutralization of the titanium complex. Failure to observe this heavy precipitate indicates incomplete quenching, which will cause severe emulsions during extraction.
Isolation: Filter the entire biphasic mixture through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with EtOAc. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure alkylamine-pyridazine derivative.
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